Product packaging for Ac-Nle-Pro-Nle-Asp-AMC(Cat. No.:)

Ac-Nle-Pro-Nle-Asp-AMC

Cat. No.: B593789
M. Wt: 655.7 g/mol
InChI Key: WPTAROWBMZVECB-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes that is cleaved by the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH), with specific activities of 113 and 6.6 nmol/min/mg by the 26S (rabbit muscle) and 20S (yeast) proteasomes, respectively. Caspase-like activity can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm. This compound inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site. It has been used to determine L-DOPA’s effects on protein turnover rates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H45N5O9 B593789 Ac-Nle-Pro-Nle-Asp-AMC

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTAROWBMZVECB-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for Proteasome Caspase-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide that serves as a highly specific fluorogenic substrate for the caspase-like (C-L) or post-glutamyl peptide hydrolase (PGPH) activity of the 26S and 20S proteasomes.[1][2] Its design is based on the preferred cleavage sequence of the proteasome's β1 subunit. Upon enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence provides a direct and continuous measure of the proteasome's C-L activity, making it an invaluable tool in drug discovery and the study of the ubiquitin-proteasome system (UPS).

This technical guide provides a comprehensive overview of this compound, including its chemical properties, kinetic parameters, detailed experimental protocols for its use, and a visualization of its role within the broader context of the ubiquitin-proteasome pathway.

Core Properties and Specifications

This compound is a well-characterized peptide substrate with the following key properties:

PropertyValueReference
Full Chemical Name N-acetyl-L-norleucyl-L-prolyl-L-norleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine[1]
Synonyms Ac-nLPnLD-AMC, Ac-Nle-Pro-Nle-Asp-7-amido-4-Methylcoumarin[1]
Molecular Formula C33H45N5O9[3]
Molecular Weight 655.74 g/mol [3]
CAS Number 355140-49-7[3]
Excitation Wavelength 340-360 nm[1]
Emission Wavelength 440-460 nm[1]
Purity ≥98%
Solubility Soluble in DMSO
Storage Store at -20°C, protect from light

Quantitative Data: Kinetic Parameters

The following table summarizes the known kinetic parameters for the hydrolysis of this compound by different proteasome complexes. This data is essential for designing and interpreting enzymatic assays.

Proteasome ComplexSpecific Activity (nmol/min/mg)Reference
26S (rabbit muscle)113[1][2]
20S (yeast)6.6[1][2]

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. This process is crucial for maintaining cellular homeostasis and is involved in a wide range of cellular processes, including cell cycle control, signal transduction, and apoptosis. The following diagram illustrates the key steps in this pathway.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 TargetProtein Target Protein E3->TargetProtein Substrate Recognition PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Unfolding (ATP-dependent) Peptides Peptides Proteasome->Peptides Degradation (Caspase-like, Trypsin-like, Chymotrypsin-like activities) DUBs Deubiquitinating Enzymes (DUBs) Proteasome->DUBs FreeUb Free Ubiquitin DUBs->FreeUb Ubiquitin Recycling

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Protocols

I. In Vitro Proteasome Caspase-Like Activity Assay

This protocol describes the measurement of C-L activity of purified proteasomes or cell lysates using this compound.

A. Materials and Reagents:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Purified 26S or 20S proteasome, or cell lysate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT

  • 96-well black microplate, opaque to prevent light leakage

  • Fluorometric plate reader with excitation at ~355 nm and emission at ~460 nm

  • Proteasome inhibitor (e.g., MG132) for control experiments

B. Experimental Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

    • If using a proteasome inhibitor, prepare a working solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Control wells: Assay Buffer only (for background fluorescence).

      • Negative control wells: Assay Buffer + Proteasome inhibitor + Enzyme source.

      • Experimental wells: Assay Buffer + Enzyme source (purified proteasome or cell lysate).

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Enzyme Addition:

    • Add the purified proteasome or cell lysate to the appropriate wells. The amount of enzyme will need to be optimized for the specific experimental conditions.

  • Initiation of Reaction:

    • To start the reaction, add the this compound working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically over a desired time period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

C. Data Analysis:

  • Subtract the background fluorescence (from control wells) from all experimental readings.

  • Plot the fluorescence intensity versus time for each well.

  • The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.

  • Proteasome activity can be expressed as the change in fluorescence units per minute or converted to moles of AMC released per minute using a standard curve of free AMC.

II. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a proteasome activity assay using a fluorogenic substrate.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A1 Prepare Assay Buffer B1 Add Assay Buffer to wells A1->B1 A2 Prepare Substrate Stock (this compound in DMSO) C1 Add Substrate to initiate reaction A2->C1 A3 Prepare Enzyme Source (Purified Proteasome or Cell Lysate) B2 Add Enzyme Source A3->B2 B1->B2 B3 Add Inhibitor (for control) B2->B3 B4 Pre-incubate at 37°C B3->B4 B4->C1 C2 Place plate in Fluorometer C1->C2 C3 Kinetic Read (Ex: 355 nm, Em: 460 nm) C2->C3 D1 Subtract Background Fluorescence C3->D1 D2 Plot Fluorescence vs. Time D1->D2 D3 Determine Initial Velocity (V₀) D2->D3 D4 Calculate Specific Activity D3->D4

Caption: A typical experimental workflow for a proteasome activity assay.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of proteasome caspase-like activity. Its well-defined properties and the straightforward nature of the fluorogenic assay make it an essential reagent for researchers in cell biology, cancer research, and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this substrate in a variety of research settings. The allosteric inhibition of the chymotrypsin-like activity of the proteasome by this compound when bound to the caspase-like site is another interesting feature of this substrate.[1]

References

An In-depth Technical Guide to the Mechanism of Action of Ac-Nle-Pro-Nle-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, its mechanism of action, and its application in studying the caspase-like activity of the proteasome. This document includes quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

Core Mechanism of Action

This compound (Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide designed as a highly specific substrate for the caspase-like (post-glutamyl peptide hydrolase or PGPH) activity of the proteasome, a multi-catalytic protease complex central to cellular protein degradation. The peptide sequence is recognized and cleaved by the β1 subunit of the 20S proteasome core particle.

The core of its mechanism lies in the fluorogenic reporter group, 7-amino-4-methylcoumarin (AMC), which is covalently linked to the C-terminus of the peptide via an amide bond. In its intact form, the AMC molecule's fluorescence is quenched. Upon enzymatic cleavage of the amide bond C-terminal to the aspartic acid residue by the proteasome's caspase-like activity, the free AMC is released. The liberated AMC exhibits strong fluorescence when excited with ultraviolet light, and this fluorescence can be quantitatively measured to determine the rate of substrate cleavage and, consequently, the enzymatic activity of the proteasome.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound.

ParameterValueProteasome TypeSource
Specific Activity113 nmol/min/mg26S (rabbit muscle)[1][2]
Specific Activity6.6 nmol/min/mg20S (yeast)[1][2]

Table 1: Specific Activity of Proteasomes with this compound

PropertyWavelength (nm)
Excitation Maximum340-360
Emission Maximum440-460

Table 2: Fluorescence Properties of Free AMC

Allosteric Regulation

A notable characteristic of this compound is its ability to act as an allosteric modulator of the proteasome. Binding of this substrate to the caspase-like sites has been shown to allosterically inhibit the chymotrypsin-like activity of the proteasome, which is primarily mediated by the β5 subunit.[2] This cross-talk between the different active sites of the proteasome is a crucial aspect of its regulatory mechanism.

Experimental Protocols

This section provides a detailed protocol for a standard in-solution peptidase activity assay using this compound to measure the caspase-like activity of purified proteasomes or cell lysates.

Materials and Reagents
  • This compound substrate

  • Purified 20S or 26S proteasome or cell lysate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT

  • DMSO (for substrate stock solution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare the Assay Buffer and keep it on ice.

    • Dilute the proteasome preparation or cell lysate to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the diluted proteasome/lysate sample to each well.

    • Include a negative control with Assay Buffer only (no enzyme).

    • Prepare a working solution of the substrate by diluting the 10 mM stock to a final concentration of 100 µM in Assay Buffer.

    • To initiate the reaction, add 50 µL of the 100 µM substrate solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 50 µM.

  • Incubation and Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 460 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the negative control from the values of the experimental samples.

    • Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity.

    • The rate of AMC release can be calculated from a standard curve of free AMC of known concentrations.

Visualizations

Signaling Pathway of this compound Mechanism of Action

Mechanism_of_Action cluster_pre_cleavage Pre-Cleavage State cluster_enzyme Enzyme cluster_post_cleavage Post-Cleavage State This compound This compound (Fluorescence Quenched) Proteasome Proteasome (Caspase-like Activity) This compound->Proteasome Binding & Cleavage Peptide_Fragment Ac-Nle-Pro-Nle-Asp Proteasome->Peptide_Fragment AMC Free AMC (Fluorescent) Proteasome->AMC Fluorescence Fluorescence AMC->Fluorescence λex=360nm λem=460nm Experimental_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Dilution Start->Prepare_Reagents Plate_Setup Add Enzyme/Lysate to 96-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Substrate Working Solution Plate_Setup->Initiate_Reaction Incubate_Measure Incubate at 37°C Measure Fluorescence (λex=360nm, λem=460nm) Initiate_Reaction->Incubate_Measure Data_Analysis Subtract Blank, Plot Fluorescence vs. Time, Calculate Initial Velocity Incubate_Measure->Data_Analysis End End Data_Analysis->End

References

Ac-Nle-Pro-Nle-Asp-AMC: A Comprehensive Technical Guide for Measuring 26S Proteasome Caspase-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC and its application in the study of the 26S proteasome. This document details the substrate's properties, provides structured tables of quantitative data, and offers detailed experimental protocols for its use. Furthermore, it visualizes key signaling pathways that regulate 26S proteasome activity and outlines a typical experimental workflow using Graphviz diagrams.

Introduction to this compound

This compound is a synthetic peptide derivative that serves as a specific substrate for the caspase-like (C-L) activity of the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The proteasome possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), also referred to as post-glutamyl peptide hydrolyzing (PGPH) activity.

The sequence of this compound is designed for high specificity towards the C-L active sites located in the β1 subunits of the 20S core particle of the proteasome. Upon cleavage by the proteasome at the carboxyl side of the aspartate residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of free AMC can be measured, providing a direct and sensitive readout of the proteasome's C-L activity.

Quantitative Data

This section summarizes the key quantitative parameters associated with this compound.

ParameterValueSource Organism/Proteasome Type
Specific Activity 113 nmol/min/mg26S Proteasome (Rabbit Muscle)[1][2]
6.6 nmol/min/mg20S Proteasome (Yeast)[1][2]
AMC Fluorescence
Excitation Wavelength340-360 nm[2]
Emission Wavelength440-460 nm[2]

Note: Specific kinetic constants such as Km, kcat, and Vmax for this compound with the 26S proteasome are not consistently reported in the readily available literature. These values can be influenced by assay conditions, purity of the enzyme, and the source organism. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

This section provides detailed methodologies for measuring the caspase-like activity of the 26S proteasome using this compound in both purified enzyme preparations and cell lysates.

Assay with Purified 26S Proteasome

This protocol is suitable for kinetic studies and for assessing the direct effects of compounds on purified 26S proteasome activity.

Materials:

  • Purified 26S Proteasome

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT

  • 96-well black microplate, opaque to light

  • Fluorometer capable of excitation at ~355 nm and emission at ~460 nm

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

  • Prepare Substrate Dilution: Dilute the this compound stock solution in assay buffer to the desired final concentration. A common starting concentration is 100 µM.

  • Prepare Enzyme Dilution: Dilute the purified 26S proteasome in cold assay buffer to the desired final concentration (e.g., 1-5 nM).

  • Set up the Reaction:

    • Add 50 µL of the diluted 26S proteasome solution to each well of the 96-well plate.

    • Include control wells with assay buffer only (no enzyme) to determine background fluorescence.

    • To initiate the reaction, add 50 µL of the diluted substrate solution to each well. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometer.

    • Measure the fluorescence intensity (in relative fluorescence units, RFU) every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control wells) from the values obtained for the enzyme-containing wells.

    • Plot the change in RFU over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

    • To convert RFU/min to moles of AMC released/min, a standard curve of free AMC of known concentrations must be generated under the same assay conditions.

Assay in Cell Lysates

This protocol is designed to measure the endogenous 26S proteasome C-L activity in cells.

Materials:

  • Cultured cells

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM EDTA, and a mild non-ionic detergent (e.g., 0.025% digitonin or 0.5% NP-40). Keep on ice.

  • Protease and phosphatase inhibitor cocktails

  • This compound stock solution (10 mM in DMSO)

  • BCA or Bradford protein assay reagents

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.

  • Set up the Reaction:

    • In a 96-well black plate, add a specific amount of cell lysate protein (e.g., 20-50 µg) to each well.

    • Adjust the volume of each well to 50 µL with cold lysis buffer.

    • Include control wells:

      • Lysis buffer only (for background fluorescence).

      • Lysate plus a specific proteasome inhibitor (e.g., MG132 or Bortezomib) to confirm that the measured activity is proteasome-specific.

  • Initiate and Measure:

    • Prepare a 2X solution of this compound in lysis buffer (e.g., 200 µM for a final concentration of 100 µM).

    • Add 50 µL of the 2X substrate solution to each well to start the reaction.

    • Immediately transfer the plate to a fluorometer pre-warmed to 37°C.

    • Measure fluorescence kinetically as described in the purified enzyme protocol.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Determine the proteasome-specific activity by subtracting the fluorescence values from the inhibitor-treated wells from the untreated lysate wells.

    • Calculate the rate of substrate cleavage and normalize it to the amount of protein in the lysate (e.g., RFU/min/mg protein).

Signaling Pathways and Experimental Workflow Visualizations

The activity of the 26S proteasome is tightly regulated by various signaling pathways. Below are Graphviz diagrams illustrating some of these pathways and a typical experimental workflow for measuring proteasome activity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cell_culture Cell Culture / Tissue Homogenization lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification plate_setup 96-well Plate Setup (Lysate/Enzyme + Buffer) quantification->plate_setup substrate_addition Add this compound plate_setup->substrate_addition kinetic_read Kinetic Fluorescence Reading (37°C) substrate_addition->kinetic_read bg_subtraction Background Subtraction kinetic_read->bg_subtraction rate_calculation Calculate Rate (V₀) bg_subtraction->rate_calculation normalization Normalize to Protein Amount rate_calculation->normalization

Caption: Experimental workflow for measuring 26S proteasome activity.

PKA_pathway hormone Hormones / Neurotransmitters gpcr GPCR hormone->gpcr binds ac Adenylate Cyclase gpcr->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates proteasome_subunit Proteasome Subunit (e.g., Rpn6) pka->proteasome_subunit phosphorylates proteasome_activity Increased Proteasome Activity proteasome_subunit->proteasome_activity leads to

Caption: PKA signaling pathway regulating 26S proteasome activity.

PKG_pathway no Nitric Oxide (NO) sgc Soluble Guanylyl Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp produces pkg Protein Kinase G (PKG) cgmp->pkg activates proteasome_component Proteasome Component pkg->proteasome_component phosphorylates proteasome_activity Increased Proteasome Activity proteasome_component->proteasome_activity leads to

Caption: PKG signaling pathway and its effect on the 26S proteasome.[3][4][5][6]

IFN_pathway cluster_nucleus ifn Interferon-gamma (IFN-γ) ifnr IFN-γ Receptor ifn->ifnr binds jak JAK1 / JAK2 ifnr->jak activates stat1 STAT1 jak->stat1 phosphorylates stat1_dimer STAT1 Dimer (pSTAT1) stat1->stat1_dimer dimerizes nucleus Nucleus stat1_dimer->nucleus translocates to gas GAS Element stat1_dimer->gas binds gene_transcription Gene Transcription gas->gene_transcription immuno_subunits Immunoproteasome Subunits (LMP2, LMP7, MECL1) gene_transcription->immuno_subunits upregulates immunoproteasome Immunoproteasome Assembly immuno_subunits->immunoproteasome leads to

Caption: IFN-γ signaling leading to immunoproteasome formation.[7][8][9][10][11]

Conclusion

This compound is a valuable tool for researchers studying the caspase-like activity of the 26S proteasome. Its specificity and the high sensitivity of the fluorescent AMC reporter make it suitable for a wide range of applications, from basic enzymatic studies with purified proteasomes to the analysis of proteasome activity in complex biological samples like cell lysates. Understanding the experimental protocols and the regulatory signaling pathways detailed in this guide will enable researchers to effectively utilize this substrate to investigate the intricate role of the 26S proteasome in health and disease, and to screen for potential therapeutic modulators of its activity.

References

The Role of Ac-Nle-Pro-Nle-Asp-AMC in Ubiquitin-Proteasome System Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-Nle-Pro-Nle-Asp-AMC). It details its function as a critical tool for investigating the caspase-like activity of the proteasome within the ubiquitin-proteasome system (UPS), offering insights into its applications, experimental protocols, and data interpretation.

Introduction to this compound

This compound is a synthetic peptide that serves as a specific substrate for the 26S proteasome, a key component of the UPS responsible for the degradation of ubiquitinated proteins.[1][2][3] This fluorogenic substrate is specifically designed to measure the caspase-like, or postglutamyl peptide hydrolase (PGPH), activity of the proteasome.[4][5] The peptide sequence is recognized and cleaved by the β1 subunit of the 20S proteasome core particle. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is released, producing a detectable signal that is directly proportional to the proteasome's caspase-like activity.[4][6] This property makes it an invaluable tool in biochemical assays for drug discovery and in studying the enzymatic activity of the proteasome in various diseases, including cancer and neurodegenerative disorders.[7][8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Synonyms Ac-Nle-Pro-Nle-Asp-7-amido-4-Methylcoumarin, Ac-nLPnLD-AMC[4]
Molecular Formula C₃₃H₄₅N₅O₉
Molecular Weight 655.74 g/mol
CAS Number 355140-49-7
Excitation Wavelength 340-360 nm[4]
Emission Wavelength 440-460 nm[4]
Purity ≥98%[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[4]
Storage Store at -20°C, protect from light.[4]

Quantitative Data: Enzymatic Activity

This compound exhibits different cleavage efficiencies with various forms of the proteasome.

Proteasome TypeSpecific Activity (nmol/min/mg)Reference
26S Proteasome (rabbit muscle)113[4][5]
20S Proteasome (yeast)6.6[4][5]

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in proteasome activity assays.

Preparation of Reagents
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitors should be excluded).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 2 mM ATP.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Proteasome Inhibitor (Optional): A specific proteasome inhibitor like MG-132 can be used to differentiate proteasome activity from other cellular proteases.

Proteasome Activity Assay in Cell Lysates

This protocol is adapted from established methods for measuring proteasome activity in cell extracts.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay.

  • Assay Procedure:

    • In a black 96-well plate, add 20-50 µg of protein lysate to each well.

    • Adjust the volume in each well to 100 µL with assay buffer.

    • For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG-132) for 15 minutes at 37°C.

    • Add this compound to a final concentration of 50-100 µM to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 440-460 nm.

    • Proteasome activity is calculated by subtracting the fluorescence of the inhibitor-treated sample from the untreated sample.

    • Activity can be expressed as relative fluorescence units (RFU) per microgram of protein per unit of time.

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

UPS_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Degradation Peptides Peptides Proteasome_26S->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

Experimental Workflow: Proteasome Activity Assay

Assay_Workflow start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant plate_setup Prepare 96-well Plate (Lysate +/- Inhibitor) protein_quant->plate_setup add_substrate Add this compound plate_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) incubation->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for measuring proteasome caspase-like activity.

Enzymatic Reaction

Enzymatic_Reaction Substrate This compound (Non-fluorescent) Proteasome Proteasome (Caspase-like activity) Substrate->Proteasome Peptide Ac-Nle-Pro-Nle-Asp Proteasome->Peptide Cleavage AMC AMC (Fluorescent) Proteasome->AMC Release

Caption: Cleavage of this compound by the proteasome.

Conclusion

This compound is a highly specific and sensitive tool for the direct measurement of the caspase-like activity of the proteasome. Its use in well-defined experimental protocols, as outlined in this guide, enables researchers to accurately quantify this specific enzymatic function of the UPS. This capability is essential for advancing our understanding of the role of the proteasome in health and disease and for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for the 26S Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-L-Norleucyl-L-Prolyl-L-Norleucyl-L-Aspartyl-7-amino-4-methylcoumarin (Ac-Nle-Pro-Nle-Asp-AMC). It details its discovery as a specific substrate for the caspase-like activity of the 26S proteasome, outlines its chemical synthesis, provides experimental protocols for its use in enzymatic assays, and presents its utility in studying the ubiquitin-proteasome system.

Discovery and Specificity

This compound was rationally designed and identified as a selective substrate for the caspase-like (C-L) or post-glutamyl peptide hydrolase (PGPH) activity of the 26S proteasome. The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells, playing a crucial role in cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The discovery of specific substrates for each of these activities has been pivotal in dissecting the complex's function and in the development of targeted inhibitors.

The design of this compound was based on studies of the substrate specificity of the proteasome's C-L sites. The peptide sequence, Nle-Pro-Nle-Asp, was optimized for efficient and specific cleavage by this active site. The C-terminal aspartic acid residue is the key recognition element for the caspase-like activity. The fluorophore, 7-amino-4-methylcoumarin (AMC), is conjugated to the C-terminal aspartate via an amide bond. Upon enzymatic cleavage of this bond by the proteasome, the highly fluorescent AMC is released, providing a continuous and quantifiable signal for measuring enzyme activity.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₃H₄₅N₅O₉N/A
Molecular Weight 655.74 g/mol N/A
Excitation Wavelength 340-360 nm[1]
Emission Wavelength 440-460 nm[1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and DMFN/A

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general workflow is outlined below.

Experimental Workflow for Synthesis

Synthesis_Workflow Resin Rink Amide Resin Fmoc_Asp Fmoc-Asp(OtBu)-OH Coupling Resin->Fmoc_Asp Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_Asp->Deprotection1 Fmoc_Nle1 Fmoc-Nle-OH Coupling Deprotection1->Fmoc_Nle1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Fmoc_Nle1->Deprotection2 Fmoc_Pro Fmoc-Pro-OH Coupling Deprotection2->Fmoc_Pro Deprotection3 Fmoc Deprotection (Piperidine/DMF) Fmoc_Pro->Deprotection3 Fmoc_Nle2 Fmoc-Nle-OH Coupling Deprotection3->Fmoc_Nle2 Deprotection4 Fmoc Deprotection (Piperidine/DMF) Fmoc_Nle2->Deprotection4 Acetylation N-terminal Acetylation (Acetic Anhydride) Deprotection4->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the solid-phase synthesis of this compound.
Detailed Synthesis Protocol:

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH to the resin using a suitable coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled aspartic acid using a solution of 20% piperidine in DMF.

  • Peptide Chain Elongation: Sequentially couple Fmoc-Nle-OH, Fmoc-Pro-OH, and another Fmoc-Nle-OH using the same coupling and deprotection steps as described above.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the tetrapeptide using acetic anhydride and a base like DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting group (OtBu from Asp) using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Experimental Protocols for Enzymatic Assays

This compound is a valuable tool for measuring the caspase-like activity of the 26S proteasome in purified preparations and cell lysates.

Purification of 26S Proteasome

Several methods can be employed to purify the 26S proteasome from various sources, including affinity purification using tagged subunits or ubiquitin-like domain affinity matrices. A general protocol for affinity purification is as follows:

  • Cell Lysis: Lyse cells expressing a tagged proteasome subunit (e.g., FLAG-tagged Rpn11) in a lysis buffer containing detergents and protease inhibitors.

  • Affinity Chromatography: Incubate the cell lysate with anti-FLAG affinity resin.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the purified 26S proteasome using a competitive elution with a FLAG peptide or by using a low pH buffer.

  • Buffer Exchange: Exchange the buffer of the purified proteasome into a suitable storage buffer.

Caspase-Like Activity Assay Protocol
  • Prepare Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Setup: In a 96-well black microplate, add the assay buffer and the purified 26S proteasome or cell lysate.

  • Initiate Reaction: Add the this compound substrate to a final concentration in the range of 10-100 µM.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of AMC release from the linear portion of the fluorescence versus time plot. The activity can be quantified using a standard curve of free AMC.

Experimental Workflow for Caspase-Like Activity Assay

Assay_Workflow Preparation Prepare Assay Buffer and Substrate Stock Solution Setup Set up Assay in 96-well Plate (Buffer + Enzyme) Preparation->Setup Initiation Add this compound to Initiate Reaction Setup->Initiation Measurement Monitor Fluorescence Increase (Ex: 355 nm, Em: 460 nm) Initiation->Measurement Analysis Calculate Rate of AMC Release Measurement->Analysis Result Quantify Caspase-Like Activity Analysis->Result

Figure 2: Workflow for measuring the caspase-like activity of the 26S proteasome.

Quantitative Data and Kinetic Parameters

The specific activity of the 26S proteasome towards this compound can vary depending on the source of the enzyme and the purification method.

Enzyme SourceSpecific Activity (nmol AMC/min/mg)Reference
26S Proteasome (Rabbit Muscle)113[2][3]
20S Proteasome (Yeast)6.6[2][3]

Role in the Ubiquitin-Proteasome Signaling Pathway

This compound is instrumental in studying the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotes. The UPS involves the tagging of substrate proteins with a polyubiquitin chain, which then targets them to the 26S proteasome for degradation.

Ubiquitin-Proteasome Signaling Pathway

UPS_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation cluster_assay In Vitro Assay Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Substrate Substrate Protein E3->Substrate PolyUb_Substrate Polyubiquitinated Substrate Substrate->PolyUb_Substrate Polyubiquitination Proteasome_26S 26S Proteasome PolyUb_Substrate->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides Protein Degradation AMC Fluorescent AMC Proteasome_26S->AMC Ac_Nle This compound Ac_Nle->Proteasome_26S Cleavage at Asp-AMC bond

Figure 3: The Ubiquitin-Proteasome System and the role of this compound.

The diagram illustrates the two main stages of the UPS: ubiquitination and degradation. The "In Vitro Assay" section shows how this compound is used to specifically measure the caspase-like activity of the 26S proteasome, which is one of the key proteolytic activities responsible for the breakdown of polyubiquitinated proteins into smaller peptides.

Applications in Research and Drug Discovery

  • Characterization of Proteasome Activity: this compound is a standard reagent for characterizing the caspase-like activity of purified 26S and 20S proteasomes from various organisms.

  • Screening for Proteasome Inhibitors: This substrate is widely used in high-throughput screening assays to identify and characterize inhibitors that specifically target the caspase-like activity of the proteasome.

  • Studying Proteasome Regulation: It can be used to investigate how different cellular conditions, post-translational modifications, or interacting proteins regulate the caspase-like activity of the proteasome.

  • Drug Development: As the proteasome is a validated target for cancer therapy, understanding the contribution of each of its proteolytic activities is crucial for the development of more specific and effective drugs.

Conclusion

This compound is a well-established and indispensable tool for researchers studying the ubiquitin-proteasome system. Its specificity for the caspase-like activity of the 26S proteasome, coupled with its fluorogenic nature, allows for sensitive and continuous monitoring of this key enzymatic function. The detailed protocols and information provided in this technical guide will aid researchers in the effective synthesis and utilization of this important chemical probe in their studies of protein degradation, cellular regulation, and drug discovery.

References

Technical Guide: Ac-Nle-Pro-Nle-Asp-AMC - A Fluorogenic Substrate for Monitoring Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of the synthetic peptide Ac-Nle-Pro-Nle-Asp-AMC. It is designed for researchers, scientists, and drug development professionals who are utilizing this fluorogenic substrate to investigate the caspase-like activity of the proteasome, a key component in cellular protein degradation.

Core Properties

This compound, also known as Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartic acid-(7-amido-4-methylcoumarin), is a synthetic peptide that serves as a valuable tool for studying enzyme activity and protein interactions.[1] Its structure is specifically designed to be a substrate for the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][3][4][5][6]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValue
Molecular Formula C₃₃H₄₅N₅O₉
Molecular Weight 655.74 g/mol
CAS Number 355140-49-7
Appearance White to off-white solid
Purity ≥98%
Solubility DMSO: ≥100 mg/mL (152.50 mM)[2], DMF: 30 mg/mL[3], Ethanol: 30 mg/mL[3], Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[3]
Excitation Wavelength 340-360 nm[3][7][8]
Emission Wavelength 440-460 nm[3][7][8]
Storage Powder: -20°C for 1 year, or -80°C for 2 years. In solvent: -20°C for 1 month, or -80°C for 6 months.[2]

Biological Activity and Mechanism of Action

This compound is a specific substrate for the caspase-like activity of the 26S proteasome, also referred to as postglutamyl peptide hydrolase (PGPH) activity.[3][7][8][9] The 26S proteasome is a critical component of the ubiquitin-proteasome system (UPS), which is the primary pathway for targeted protein degradation in eukaryotic cells.[9] This system regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[10]

The peptide sequence, Nle-Pro-Nle-Asp, is recognized and cleaved by the active sites within the 20S core particle of the proteasome. Upon cleavage at the C-terminus of the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released.[7][8] The resulting increase in fluorescence can be monitored in real-time to quantify the enzymatic activity of the proteasome.

Interestingly, this compound can also act as an allosteric inhibitor of the chymotrypsin-like activity of the proteasome when it is bound to the caspase-like site.[3][7][8][9]

The Ubiquitin-Proteasome Signaling Pathway

The degradation of a target protein via the ubiquitin-proteasome pathway is a multi-step process. The following diagram illustrates the key stages of this pathway, culminating in the cleavage of substrates by the 26S proteasome.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Protein Degradation Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Degradation Peptides Peptides Proteasome26S->Peptides Protein Fragments AMC Free AMC (Fluorescent) Proteasome26S->AMC Release AcNleProNleAspAMC This compound (Fluorogenic Substrate) AcNleProNleAspAMC->Proteasome26S Cleavage

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Protocols

The following section provides a detailed protocol for a standard proteasome activity assay using this compound. This protocol is a synthesis of methodologies found in the literature and can be adapted for specific experimental needs.

Proteasome Caspase-Like Activity Assay

This assay measures the caspase-like activity of purified 26S proteasomes or proteasomes in cell lysates.

Materials:

  • This compound substrate

  • Purified 26S proteasomes or cell lysate containing proteasomes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 1 mM DTT, 0.1 mM ATP

  • AMC standard for calibration curve

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of free AMC in DMSO.

    • Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).

    • Add 100 µL of each dilution to separate wells of the 96-well plate.

  • Prepare Substrate Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., a 2X working solution for a final concentration of 10 µM).[1]

  • Prepare Enzyme/Lysate Samples:

    • Dilute the purified 26S proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer (e.g., 1 nM for purified proteasomes).[1]

  • Assay Reaction:

    • To the appropriate wells of the 96-well plate, add 50 µL of the diluted enzyme/lysate sample.

    • Include a negative control with Assay Buffer only (no enzyme/lysate).

    • To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.[1]

    • Measure the fluorescence intensity at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[1][3][7][8]

    • Record measurements every 1-5 minutes for a total of 30-60 minutes.[1]

  • Data Analysis:

    • Subtract the fluorescence of the negative control from the sample readings.

    • Use the AMC standard curve to convert the fluorescence units to the amount of AMC released (in pmol or nmol).

    • Calculate the reaction velocity (pmol AMC/min) from the linear portion of the progress curve.

    • Express the specific activity as nmol of AMC released per minute per milligram of protein (nmol/min/mg).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the proteasome activity assay described above.

Proteasome_Assay_Workflow Proteasome Activity Assay Workflow Start Start PrepSubstrate Prepare this compound Working Solution Start->PrepSubstrate PrepEnzyme Prepare Proteasome Sample (Purified or Lysate) Start->PrepEnzyme AddSubstrate Add Substrate to Initiate Reaction PrepSubstrate->AddSubstrate PrepPlate Pipette Samples into 96-well Plate PrepEnzyme->PrepPlate PrepPlate->AddSubstrate IncubateRead Incubate at 37°C and Measure Fluorescence AddSubstrate->IncubateRead DataAnalysis Calculate Reaction Velocity and Specific Activity IncubateRead->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for a proteasome activity assay.

Applications in Research and Drug Discovery

This compound is a versatile tool with broad applications in both fundamental research and pharmaceutical development.

  • Biochemical Assays: It serves as a standard substrate for characterizing the enzymatic activity of the proteasome and for studying the effects of various compounds on its function.[1]

  • Drug Discovery: This substrate is instrumental in high-throughput screening campaigns to identify and characterize novel proteasome inhibitors.[1] Such inhibitors have therapeutic potential in the treatment of cancers and autoimmune diseases.[1]

  • Neuroscience Research: The compound is utilized in neuroscience to explore the role of peptide signaling pathways and the ubiquitin-proteasome system in neurological disorders.[1]

Conclusion

This compound is a highly specific and reliable fluorogenic substrate for the measurement of the caspase-like activity of the 26S proteasome. Its well-defined physical and chemical properties, coupled with straightforward experimental protocols, make it an indispensable tool for researchers investigating the ubiquitin-proteasome system and for the development of novel therapeutics targeting this critical cellular pathway.

References

A Technical Guide to Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for Monitoring Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, its suppliers, and its application in studying the caspase-like activity of the 26S proteasome. Detailed experimental protocols and a summary of its technical specifications are presented to facilitate its use in research and drug discovery.

Introduction to this compound

This compound is a synthetic peptide substrate designed to specifically measure the caspase-like, or post-glutamyl peptide hydrolase (PGPH), activity of the proteasome.[1] The peptide sequence is recognized and cleaved by the β1 subunit of the 20S catalytic core of the proteasome.[2][3] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence. This property makes it a valuable tool for high-throughput screening of proteasome inhibitors and for studying the role of the ubiquitin-proteasome system in various cellular processes.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of biochemicals and research reagents. The following table summarizes purchasing information from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

SupplierProduct NameCatalog NumberPurity
Cayman ChemicalThis compound (trifluoroacetate salt)21639≥98%
MedChemExpressThis compoundHY-P2016>98%
BachemThis compoundI-1850Not specified
Sigma-AldrichThis compoundAMBH9AD2411998%
BiorbytThis compoundorb1981423Not specified
NovoPro Bioscience Inc.This compound peptideNP-P-02221>95%

Technical and Physical Data

A comprehensive understanding of the substrate's properties is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₃₃H₄₅N₅O₉[4]
Molecular Weight 655.74 g/mol [5][6]
CAS Number 355140-49-7[4][5]
Appearance White to off-white solid[5]
Purity Typically ≥95-98%[1][4]
Solubility Soluble in DMSO (≥100 mg/mL)[5]
Storage Conditions Store at -20°C, protected from light.[4][5]
Excitation Wavelength 340-360 nm[1]
Emission Wavelength 440-460 nm[1]

Experimental Protocols

Preparation of Stock Solutions

This compound Stock Solution (10 mM):

  • Warm the vial of this compound to room temperature.

  • Dissolve the peptide in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from 0.656 mg of the peptide (MW = 655.74), add 100 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

AMC Standard Stock Solution (1 mM):

  • Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.

  • Store this stock solution at -20°C, protected from light.

Proteasome Caspase-Like Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Reagents and Materials:

  • This compound stock solution (10 mM in DMSO)

  • AMC standard stock solution (1 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.

  • Purified 26S proteasome or cell lysate containing proteasomes.

  • Proteasome inhibitor (e.g., MG-132) for negative controls.

  • Black, flat-bottom 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare AMC Standard Curve:

    • Create a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Prepare Reaction Wells:

    • In separate wells, add your experimental samples (e.g., purified proteasome or cell lysate).

    • For negative controls, pre-incubate the proteasome-containing sample with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.

    • Bring the total volume in each well to 90 µL with Assay Buffer.

  • Initiate the Reaction:

    • Add 10 µL of a 1 mM working solution of this compound (diluted from the 10 mM stock in Assay Buffer) to each well to achieve a final concentration of 100 µM. The final reaction volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.

    • Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all readings.

    • Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

    • Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot for each experimental sample.

    • Convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (pmol/min) using the slope of the AMC standard curve.

    • Calculate the specific activity of the proteasome (pmol/min/mg of protein) by dividing the rate of AMC production by the amount of protein in the sample.

Signaling Pathway and Experimental Workflow

The Ubiquitin-Proteasome System

The following diagram illustrates the general pathway of protein degradation by the ubiquitin-proteasome system, culminating in the cleavage of substrates by the 26S proteasome.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_proteasome 26S Proteasome Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain formation Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Unfolding Peptides Peptides Proteasome_26S->Peptides Proteolysis AMC Fluorescent AMC Proteasome_26S->AMC Cleavage AcNleProNleAspAMC This compound AcNleProNleAspAMC->Proteasome_26S Substrate for Caspase-like activity

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Experimental Workflow for Caspase-Like Activity Assay

The following diagram outlines the key steps in performing a proteasome caspase-like activity assay using this compound.

Assay_Workflow prep 1. Reagent Preparation sub_prep Prepare this compound Stock Solution (10 mM in DMSO) std_prep Prepare AMC Standard Stock Solution (1 mM in DMSO) buffer_prep Prepare Assay Buffer sample_prep Prepare Proteasome Sample (Purified enzyme or cell lysate) plate_setup 2. Plate Setup (96-well) sub_prep->plate_setup std_prep->plate_setup buffer_prep->plate_setup sample_prep->plate_setup std_curve Prepare AMC Standard Curve exp_wells Add Proteasome Sample and Assay Buffer neg_ctrl Prepare Negative Controls (with proteasome inhibitor) reaction 3. Initiate Reaction plate_setup->reaction add_sub Add this compound (final conc. 100 µM) measurement 4. Fluorescence Measurement reaction->measurement read_plate Read fluorescence (Ex: 350-360 nm, Em: 440-460 nm) kinetically at 37°C analysis 5. Data Analysis measurement->analysis plot_std Plot AMC Standard Curve calc_rate Calculate Initial Reaction Rates (V₀) calc_activity Determine Specific Activity

Caption: Experimental workflow for proteasome activity assay.

References

An In-depth Technical Guide to Fluorogenic Peptide Substrates for the Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorogenic peptide substrates for the proteasome, detailing their mechanism of action, applications in research and drug development, and protocols for their use. It is designed to be a valuable resource for scientists seeking to measure and characterize proteasome activity in various experimental settings.

Introduction to the Proteasome and its Measurement

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a critical role in a vast array of cellular processes, including cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins. The 26S proteasome, the primary form in the cell, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure composed of four stacked heptameric rings and contains the three main proteolytic activities:

  • Chymotrypsin-like (CT-L): Cleavage after large hydrophobic residues, primarily mediated by the β5 subunit.

  • Trypsin-like (T-L): Cleavage after basic residues, primarily mediated by the β2 subunit.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleavage after acidic residues, primarily mediated by the β1 subunit.

Given its central role in cellular homeostasis, the proteasome is a key target for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[1][2] Consequently, the ability to accurately measure proteasome activity is paramount for both basic research and the development of novel therapeutics. Fluorogenic peptide substrates have emerged as indispensable tools for this purpose, offering a sensitive and convenient method for quantifying the distinct proteolytic activities of the proteasome.[1][2][3]

Fluorogenic Peptide Substrates: Mechanism of Action

Fluorogenic peptide substrates are short peptides, typically 3-5 amino acids in length, that are conjugated to a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC) or 7-amido-4-carbamoylmethylcoumarin (ACC). The peptide sequence is designed to be selectively recognized and cleaved by one of the proteasome's catalytic subunits.[4]

In their intact state, these substrates are non-fluorescent or exhibit very low fluorescence due to quenching of the fluorophore by the attached peptide. Upon cleavage of the amide bond between the peptide and the fluorophore by the active site of the proteasome, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence can be monitored in real-time using a fluorometer or plate reader, providing a direct measure of proteasome activity.[1][5]

The rate of fluorescence increase is proportional to the rate of substrate hydrolysis, allowing for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[6]

Types of Fluorogenic Proteasome Substrates

A variety of fluorogenic peptide substrates have been developed to specifically target the different catalytic activities of the constitutive proteasome and the immunoproteasome, a variant of the proteasome expressed in immune cells. The peptide sequence largely dictates the substrate's specificity.

Substrates for Constitutive Proteasome Activities
Catalytic ActivitySubunitCommon Substrate SequenceFluorophore
Chymotrypsin-like (CT-L)β5cSuc-Leu-Leu-Val-Tyr-AMC
Trypsin-like (T-L)β2cBoc-Leu-Arg-Arg-AMC
Caspase-like (C-L)β1cZ-Leu-Leu-Glu-AMC
Substrates for Immunoproteasome Activities

The immunoproteasome contains different catalytic subunits (β1i, β2i, and β5i) with altered substrate specificities. Specific fluorogenic substrates have been designed to probe the activity of these subunits.[4]

Quantitative Data: Kinetic Parameters of Common Fluorogenic Substrates

The efficiency and affinity of fluorogenic substrates for their target proteasome subunits can be quantified by their kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of substrate affinity (a lower Km indicates higher affinity). kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time.

SubstrateTarget ActivityProteasome TypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-LLVY-AMC Chymotrypsin-like20S Rabbit30--
20S Human20-40--
Z-LLE-AMC Caspase-like26S Human~100--
Boc-LRR-AMC Trypsin-like26S Human>500--

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, temperature, source of the proteasome). The values presented here are approximate and collated from various sources for comparative purposes.[2][7]

Experimental Protocols

Proteasome Activity Assay in Cell Lysates

This protocol describes a general method for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)

  • Fluorogenic substrates (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC) dissolved in DMSO (10 mM stock)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)

  • Proteasome inhibitor (e.g., MG132) for control experiments

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader with appropriate excitation/emission filters (e.g., 360 nm excitation/460 nm emission for AMC)

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Cell Lysate Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice or by repeated freeze-thaw cycles. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay. f. The lysate can be used immediately or stored at -80°C.

  • Proteasome Activity Assay: a. Prepare a working solution of the fluorogenic substrate in Assay Buffer. A final concentration of 50-100 µM is typically used. b. For each sample, prepare two wells in a black 96-well plate: one for the total activity measurement and one for the inhibitor control. c. To the inhibitor control wells, add the proteasome inhibitor (e.g., MG132 to a final concentration of 20 µM) and incubate for 10-15 minutes at 37°C. Add an equivalent volume of DMSO to the total activity wells. d. Add 20-50 µg of cell lysate to each well. e. Initiate the reaction by adding the substrate working solution to all wells. f. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. g. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis: a. For each sample, subtract the fluorescence values of the inhibitor control from the total activity values to determine the proteasome-specific activity. b. Plot the proteasome-specific fluorescence intensity against time. c. The initial rate of the reaction (V₀) can be determined from the linear portion of the curve. d. Normalize the activity to the protein concentration of the lysate.

In Vitro Proteasome Activity Assay with Purified Proteasome

This protocol is for measuring the activity of purified 20S or 26S proteasome.

Materials:

  • Purified 20S or 26S proteasome

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP (for 26S proteasome)

  • Fluorogenic substrates

  • Proteasome inhibitor (for control)

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: a. Prepare serial dilutions of the purified proteasome in Assay Buffer. b. Prepare a working solution of the fluorogenic substrate in Assay Buffer. c. In a black 96-well plate, add the diluted proteasome to the wells. d. For control wells, pre-incubate the proteasome with a specific inhibitor. e. Initiate the reaction by adding the substrate working solution.

  • Measurement and Analysis: a. Follow the same measurement and data analysis steps as described in the cell lysate protocol (Section 5.1, steps 2g and 3). b. For determining kinetic parameters (Km and kcat), perform the assay with a fixed concentration of proteasome and varying concentrations of the substrate. Fit the initial velocity data to the Michaelis-Menten equation.[6]

Signaling Pathways and Experimental Workflows

Fluorogenic substrates are instrumental in elucidating the role of the proteasome in various signaling pathways. The degradation of key regulatory proteins by the proteasome is a critical step in many cellular processes.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for targeted protein degradation. Proteins are marked for degradation by the covalent attachment of a polyubiquitin chain, a process involving three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

UPS_Workflow cluster_Ub_Activation Ubiquitin Activation cluster_Ub_Conjugation Ubiquitin Conjugation cluster_Ub_Ligation Ubiquitin Ligation cluster_Degradation Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer ATP ATP ATP->E1 E3 E3 (Ubiquitin ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Target Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides Degradation

Caption: General workflow of the Ubiquitin-Proteasome System.

NF-κB Signaling Pathway

The activation of the transcription factor NF-κB is tightly regulated by the proteasome. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity.[5][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive complex) IKK->IkB_NFkB Phosphorylates P_IkB_NFkB P-IκB-NF-κB IkB_NFkB->P_IkB_NFkB Ub_P_IkB Ub-(P)-IκB P_IkB_NFkB->Ub_P_IkB Ubiquitination NFkB NF-κB (Active) P_IkB_NFkB->NFkB Releases Proteasome 26S Proteasome Ub_P_IkB->Proteasome Proteasome->IkB_NFkB Degrades IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Expr Gene Expression (Inflammation, Immunity) DNA->Gene_Expr

Caption: Proteasome-mediated activation of the NF-κB signaling pathway.

p53 Degradation Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its levels are kept low in unstressed cells through continuous degradation by the proteasome. The E3 ubiquitin ligase MDM2 plays a key role in this process by ubiquitinating p53, targeting it for proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is stabilized, allowing it to activate target genes that halt the cell cycle or induce apoptosis.[9][10]

p53_Pathway cluster_unstressed Unstressed Cell cluster_stressed Stressed Cell (e.g., DNA Damage) p53_low p53 (Low levels) MDM2 MDM2 (E3 Ligase) p53_low->MDM2 Ub_p53 Ub-p53 MDM2->Ub_p53 Ubiquitination Proteasome_u 26S Proteasome Ub_p53->Proteasome_u Degradation Stress Cellular Stress p53_high p53 (Stabilized, Active) Stress->p53_high Stabilizes MDM2_i MDM2 (Inhibited) Stress->MDM2_i Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53_high->Cell_Cycle_Arrest Apoptosis Apoptosis p53_high->Apoptosis Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_M_A Metaphase-Anaphase Transition CyclinD_CDK46 Cyclin D-CDK4/6 S_Phase S Phase Entry CyclinD_CDK46->S_Phase CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->S_Phase SCF SCF (E3 Ligase) CyclinE_CDK2->SCF Proteasome_G1 26S Proteasome SCF->Proteasome_G1 Targets Cyclin E for Degradation CyclinB_CDK1 Cyclin B-CDK1 (MPF) APC_C APC/C (E3 Ligase) CyclinB_CDK1->APC_C Activates Anaphase Anaphase Proteasome_M 26S Proteasome APC_C->Proteasome_M Targets Cyclin B for Degradation Proteasome_M->Anaphase Allows

References

Methodological & Application

Application Notes and Protocols for 26S Proteasome Caspase-Like Activity Assay using Ac-Nle-Pro-Nle-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The proteasome possesses three distinct types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolytic or PGPH) activity.[1][2] The Ac-Nle-Pro-Nle-Asp-AMC is a fluorogenic peptide substrate specifically designed to assay the caspase-like activity of the 26S proteasome.[1][3][4][5] Cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide by the proteasome results in a quantifiable fluorescent signal, providing a sensitive and specific measure of this enzymatic activity.[4] These application notes provide a detailed protocol for utilizing this assay in research and drug development settings.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by the caspase-like active sites of the 26S proteasome. The substrate consists of a peptide sequence recognized by the caspase-like sites, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC molecule is quenched. Upon hydrolysis of the peptide bond by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the proteasomal caspase-like activity. The fluorescent signal is measured using a fluorometer with excitation and emission wavelengths typically around 380 nm and 460 nm, respectively.[3]

Data Presentation

Table 1: Specificity and Activity of this compound with Proteasomes

Proteasome TypeSource OrganismSpecific Activity (nmol/min/mg)Reference
26S ProteasomeRabbit Muscle113[1][4]
20S ProteasomeYeast6.6[1][4]

Experimental Protocols

Materials and Reagents
  • This compound substrate (CAS No: 355140-49-7)[5]

  • Purified 26S Proteasome

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (50 mM Tris-HCl, pH 7.6, 100 mM KCl, 0.5 mM MgCl₂, 0.1 mM ATP, 25 ng/µl Bovine Serum Albumin)[3]

  • Black, flat-bottomed 96-well plates

  • Fluorometer capable of excitation at ~380 nm and emission at ~460 nm[3]

Preparation of Reagents
  • This compound Stock Solution (20 mM): Dissolve the lyophilized this compound substrate in DMSO to a final concentration of 20 mM.[3] Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[5]

  • Assay Buffer: Prepare the assay buffer with all components listed above. The buffer should be freshly prepared or stored at 4°C for a short period.

  • Working Substrate Solution (10 µM): On the day of the experiment, dilute the 20 mM this compound stock solution in the assay buffer to a final working concentration of 10 µM.[3] Prepare a sufficient volume for all planned reactions.

  • Purified 26S Proteasome Solution (1 nM): Dilute the purified 26S proteasome to a final concentration of 1 nM in the assay buffer.[3] The optimal concentration may vary depending on the purity and activity of the enzyme preparation and should be determined empirically.

Assay Procedure
  • Assay Setup: In a black, flat-bottomed 96-well plate, add 99 µl of the 10 µM working substrate solution to each well.

  • Initiate Reaction: To each well, add 1 µl of the 1 nM purified 26S proteasome solution to initiate the enzymatic reaction. The final volume in each well will be 100 µl.

  • Incubation and Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer.[3]

  • Kinetic Reading: Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes.[3] The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.[3]

  • Data Analysis: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. The activity is typically expressed as arbitrary fluorescence units per minute or can be converted to molar amounts of cleaved substrate using a standard curve of free AMC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare 20 mM Substrate Stock in DMSO prep_working_substrate Dilute Substrate to 10 µM in Assay Buffer prep_substrate->prep_working_substrate prep_buffer Prepare Assay Buffer prep_buffer->prep_working_substrate prep_enzyme Dilute 26S Proteasome to 1 nM in Assay Buffer prep_buffer->prep_enzyme add_substrate Add 99 µl of 10 µM Substrate to 96-well Plate prep_working_substrate->add_substrate add_enzyme Add 1 µl of 1 nM 26S Proteasome prep_enzyme->add_enzyme incubate_read Incubate at 37°C and Measure Fluorescence (Ex: 380 nm, Em: 460 nm) add_enzyme->incubate_read plot_data Plot Fluorescence vs. Time incubate_read->plot_data calc_slope Calculate Initial Rate (Slope) plot_data->calc_slope

Figure 1. Workflow for the 26S proteasome caspase-like activity assay.

Signaling Pathway Context

signaling_pathway Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Product Ac-Nle-Pro-Nle-Asp + AMC (Fluorescent) Proteasome->Product Amino_Acids Amino Acids Peptides->Amino_Acids Further Degradation Substrate This compound (Non-fluorescent) Substrate->Proteasome Caspase-like Activity

Figure 2. Role of 26S proteasome and the principle of the fluorogenic assay.

References

Application Notes and Protocols for In Vitro Proteasome Inhibition Assay Using Ac-Nle-Pro-Nle-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a key component of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. Dysregulation of the UPS has been implicated in various diseases, making the proteasome an attractive target for drug discovery.

This document provides a detailed protocol for an in vitro assay to measure the caspase-like activity of the proteasome using the fluorogenic substrate Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-Norleucyl-Prolyl-Norleucyl-Aspartyl-7-amino-4-methylcoumarin). This assay is a valuable tool for screening and characterizing potential proteasome inhibitors. Upon cleavage by the proteasome's caspase-like activity, the substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by the caspase-like (β1) subunit of the proteasome. This cleavage releases the fluorophore AMC, resulting in an increase in fluorescence intensity. The rate of AMC release is directly proportional to the proteasome's caspase-like activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.

Data Presentation

Table 1: Specificity of this compound Substrate
Proteasome Subunit ActivitySubstrate Specificity
Caspase-like (β1)This compound
Chymotrypsin-like (β5)Suc-LLVY-AMC
Trypsin-like (β2)Boc-LRR-AMC

This table highlights the specificity of different fluorogenic substrates for the three distinct proteolytic activities of the proteasome.

Table 2: Inhibitory Activity of Common Proteasome Inhibitors on Caspase-Like Activity
InhibitorTarget Proteasome ActivityReported IC50 (nM) for Caspase-Like Activity*
BortezomibChymotrypsin-like (primarily), Caspase-like~2500
MG-132Chymotrypsin-like (primarily), Caspase-likeNot readily available
EpoxomicinChymotrypsin-like (highly specific)Not applicable
CarfilzomibChymotrypsin-like (highly specific)Ineffective at therapeutic concentrations[1]

*Note: The IC50 values for caspase-like activity are not consistently reported with the specific use of the this compound substrate in readily available literature. The provided values are based on general findings for caspase-like inhibition and may have been determined using other methodologies.

Experimental Protocols

Materials and Reagents
  • Purified 20S or 26S Proteasome: Commercially available or purified from cellular sources.

  • This compound Substrate: Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT. Prepare fresh and keep on ice.

  • Proteasome Inhibitors: Prepare stock solutions in DMSO and store at -20°C.

  • DMSO (Dimethyl Sulfoxide): For dissolving substrate and inhibitors.

  • 96-well black, flat-bottom plates: For fluorescence measurements.

  • Fluorometric microplate reader: Capable of excitation at 340-360 nm and emission at 440-460 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Substrate, and Inhibitor Solutions plate_setup Add Assay Buffer to 96-well Plate reagent_prep->plate_setup 1. add_inhibitor Add Test Inhibitors (and Controls) plate_setup->add_inhibitor 2. add_enzyme Add Purified Proteasome or Cell Lysate add_inhibitor->add_enzyme 3. pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate 4. add_substrate Add this compound Substrate pre_incubate->add_substrate 5. incubate Incubate (e.g., 30-60 min at 37°C, protected from light) add_substrate->incubate 6. read_fluorescence Measure Fluorescence (Ex: 350nm, Em: 450nm) incubate->read_fluorescence 7. calculate_inhibition Calculate Percent Inhibition read_fluorescence->calculate_inhibition 8. determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 9.

Caption: Experimental workflow for the in vitro proteasome inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the Assay Buffer as described in the "Materials and Reagents" section.

    • Dilute the this compound stock solution to a working concentration (e.g., 200 µM) in Assay Buffer. The final concentration in the assay will typically be 20-50 µM.

    • Prepare serial dilutions of the test inhibitors in Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black plate.

    • Add 10 µL of the serially diluted inhibitors or vehicle control to the appropriate wells.

    • Add 20 µL of purified proteasome (e.g., 0.5-1 µ g/well ) or cell lysate to each well.

    • Mix gently by pipetting.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the proteasome.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the diluted this compound substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the activity of the proteasome preparation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 350 nm and emission at approximately 450 nm.[2]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] x 100

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the proteasome's caspase-like activity.

Signaling Pathway

The Ubiquitin-Proteasome System

The degradation of most intracellular proteins is mediated by the ubiquitin-proteasome system. This pathway involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.

G cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Substrate Recognition Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Protein->DUBs Proteasome_26S->Ub Recycling Peptides Peptides Proteasome_26S->Peptides DUBs->Ub Recycling DUBs->Protein Ub Removal

Caption: The Ubiquitin-Proteasome Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening with Fluorogenic Peptide Substrates for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. Fluorogenic peptide substrates are critical tools in HTS assays for identifying and characterizing enzyme inhibitors. This document provides detailed application notes and protocols for the use of fluorogenic substrates in HTS campaigns, with a focus on two important classes of proteases: the proteasome and caspases.

While the user initially inquired about Ac-Nle-Pro-Nle-Asp-AMC for caspase screening, it is important to clarify that this substrate is primarily recognized for its specificity towards the caspase-like activity of the 26S proteasome.[1][2][3][4] In contrast, substrates such as Ac-DEVD-AMC are the established standard for assaying the activity of effector caspases like caspase-3 and caspase-7.[5][6][7][8][9][10]

This document will therefore cover protocols for both the 26S proteasome using this compound and for caspase-3/7 using Ac-DEVD-AMC, providing a comprehensive resource for screening inhibitors of these key drug targets.

Section 1: 26S Proteasome Assay using this compound

The 26S proteasome is a large multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a key regulator of cellular processes and an attractive target for cancer therapy. The caspase-like activity of the proteasome can be specifically measured using the fluorogenic substrate this compound.[1][2][3][4]

Assay Principle

The assay is based on the enzymatic cleavage of the peptide substrate this compound by the proteasome. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by measuring the increase in fluorescence intensity. The rate of AMC release is directly proportional to the proteasome's caspase-like activity. Potential inhibitors will decrease the rate of fluorescence increase.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Full NameN-acetyl-L-norleucyl-L-prolyl-L-norleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine[2]
SynonymsAc-nLPnLD-AMC[2]
Target Enzyme26S Proteasome (caspase-like site)[1][2][3]
Excitation Wavelength340-360 nm[2][3]
Emission Wavelength440-460 nm[2][3]
Molecular FormulaC33H45N5O9[1][2]
Molecular Weight655.74 g/mol [1][2]

Table 2: Specific Activity of Proteasomes with this compound

Proteasome TypeSpecific Activity (nmol/min/mg)Reference
26S (rabbit muscle)113[2][3][4]
20S (yeast)6.6[2][3][4]
Experimental Protocol: HTS for 26S Proteasome Inhibitors

This protocol is designed for a 384-well microplate format suitable for HTS.

Materials:

  • Purified 26S Proteasome

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • DMSO (for compound dilution)

  • Test compounds and known proteasome inhibitor (e.g., Bortezomib) as a positive control.

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Prepare a stock solution of test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound, DMSO (negative control), and positive control inhibitor into the wells of the 384-well plate.

  • Enzyme Preparation and Addition:

    • Dilute the purified 26S proteasome to the desired working concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

    • Dispense 20 µL of the diluted enzyme solution into each well containing the compounds.

    • Mix gently by shaking the plate for 30-60 seconds.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme, which should be determined experimentally.

    • Add 20 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 1-2 minutes for a period of 30-60 minutes (kinetic reading).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Rate of sample - Rate of negative control) / (Rate of positive control - Rate of negative control))

    • Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Experimental Workflow Diagram

HTS_Proteasome_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plating Compound Plating (Test Compounds, Controls in DMSO) Add_Enzyme Add Enzyme to Compounds Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation (26S Proteasome in Assay Buffer) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (this compound in Assay Buffer) Add_Substrate Add Substrate (Initiate Reaction) Substrate_Prep->Add_Substrate Pre_incubation Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Read_Plate Kinetic Fluorescence Reading (Ex: 355nm, Em: 460nm) Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Normalize Normalize Data (% Inhibition) Calc_Rate->Normalize Hit_ID Hit Identification Normalize->Hit_ID

Caption: High-throughput screening workflow for 26S proteasome inhibitors.

Section 2: Caspase-3/7 Assay using Ac-DEVD-AMC

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[11][12] Caspase-3 is a key executioner caspase in the apoptotic pathway, making it a prime target for drug discovery in areas such as cancer and neurodegenerative diseases.[13][14] The fluorogenic substrate Ac-DEVD-AMC is widely used for measuring the activity of caspase-3 and the closely related caspase-7.[5][6][10]

Signaling Pathway

Caspase-3 is activated via two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates to orchestrate cell death.

Caspase_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified caspase activation signaling pathways leading to apoptosis.

Data Presentation

Table 3: Properties of Ac-DEVD-AMC

PropertyValueReference
Full NameN-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin[6]
Target EnzymesCaspase-3, Caspase-7[5][10]
Excitation Wavelength354-380 nm[5][6][7][9]
Emission Wavelength440-460 nm[6][7][9]
Molecular FormulaC26H30N4O11[9] (MW=675 Daltons)
Molecular Weight675.63 g/mol [7]
Experimental Protocol: HTS for Caspase-3 Inhibitors

This protocol is adapted for a 384-well microplate format.

Materials:

  • Recombinant active Caspase-3

  • Ac-DEVD-AMC substrate

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]

  • DMSO

  • Test compounds and a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a positive control.[5]

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Dispense 1 µL of test compounds, DMSO (negative control), and positive control inhibitor into the wells of a 384-well plate.

  • Enzyme Preparation and Addition:

    • Dilute active caspase-3 to its optimal working concentration in cold caspase assay buffer.

    • Dispense 20 µL of the diluted enzyme into each well.

    • Mix gently and incubate at room temperature for 10-15 minutes.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of Ac-DEVD-AMC in caspase assay buffer. A final concentration of 20 µM is commonly used.[9]

    • To start the reaction, add 20 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.[9]

    • Measure the end-point fluorescence intensity (Excitation: 380 nm, Emission: 440-460 nm).[9] A kinetic reading is also possible.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and substrate only) from all readings.

    • Calculate the percent inhibition for each compound relative to the DMSO and positive controls.

    • Identify hits based on a predefined inhibition threshold.

Assay Workflow Diagram

HTS_Caspase_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plating Compound Plating (Test Compounds, Controls) Add_Enzyme Add Caspase-3 to Compounds Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation (Active Caspase-3 in Assay Buffer) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (Ac-DEVD-AMC in Assay Buffer) Add_Substrate Add Substrate (Initiate Reaction) Substrate_Prep->Add_Substrate Pre_incubation Pre-incubate (15 min, RT) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Incubate Incubate (1 hr, 37°C, dark) Add_Substrate->Incubate Read_Plate End-Point Fluorescence Reading (Ex: 380nm, Em: 440-460nm) Incubate->Read_Plate BG_Subtract Background Subtraction Read_Plate->BG_Subtract Calc_Inhibition Calculate % Inhibition BG_Subtract->Calc_Inhibition Hit_ID Hit Identification Calc_Inhibition->Hit_ID

References

Application Notes and Protocols for Ac-Nle-Pro-Nle-Asp-AMC in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-Norleucine-Proline-Norleucine-Aspartic Acid-7-Amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the caspase-like (C-L) activity of the 20S and 26S proteasomes. In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, the ubiquitin-proteasome system (UPS) and caspase-mediated apoptosis are critical pathways in disease pathogenesis. This document provides detailed application notes and experimental protocols for the use of this compound to investigate these pathways in relevant biological samples.

Dysfunction of the UPS can lead to the accumulation of misfolded and aggregated proteins, a hallmark of many neurodegenerative disorders.[1] This impairment can, in turn, trigger caspase activation and subsequent neuronal apoptosis.[2] this compound serves as a valuable tool to quantify the C-L activity of the proteasome, providing insights into the functional state of the UPS in cellular and animal models of neurodegeneration.

Physicochemical and Substrate Properties

This compound is a synthetic peptide that, upon cleavage by the caspase-like activity of the proteasome, releases the fluorescent aminomethylcoumarin (AMC) group. The fluorescence of free AMC can be measured to quantify enzyme activity.

PropertyValueReference
Molecular Formula C₃₃H₄₅N₅O₉[3]
Molecular Weight 655.75 g/mol [3]
Excitation Wavelength 340-360 nm[4]
Emission Wavelength 440-460 nm[4]
Storage Store at -20°C, protect from light.[5]

Quantitative Data: Substrate Specificity

This compound is primarily a substrate for the β1 subunit of the proteasome, which exhibits caspase-like activity. The specific activity of this substrate has been determined for different proteasome complexes.

Proteasome ComplexSourceSpecific Activity (nmol/min/mg)Reference
26S ProteasomeRabbit Muscle113[6]
20S ProteasomeYeast6.6[6]

Signaling Pathways in Neurodegeneration

The interplay between the ubiquitin-proteasome system and caspase activation is a critical area of study in neurodegenerative diseases. Impairment of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger the intrinsic apoptotic pathway. This involves the activation of initiator caspases (e.g., caspase-9) and subsequent activation of executioner caspases (e.g., caspase-3), ultimately leading to neuronal cell death.

G Interplay of Proteasome Dysfunction and Caspase Activation in Neurodegeneration cluster_0 Cellular Stress / Protein Misfolding cluster_1 Proteasome System cluster_2 Apoptotic Pathway stress Oxidative Stress, Genetic Mutations proteasome Ubiquitin-Proteasome System (UPS) stress->proteasome Increased protein load impaired_proteasome Impaired Proteasome Function proteasome->impaired_proteasome Inhibition/Dysfunction protein_agg Accumulation of Misfolded/Ubiquitinated Proteins impaired_proteasome->protein_agg Leads to mito Mitochondrial Dysfunction protein_agg->mito Induces cas9 Caspase-9 Activation mito->cas9 Cytochrome c release cas3 Caspase-3 Activation cas9->cas3 Cleavage and Activation apoptosis Neuronal Apoptosis cas3->apoptosis Execution of Apoptosis G Workflow for Measuring Proteasome Activity in Brain Tissue start Start: Brain Tissue Sample homogenize Homogenize in Buffer start->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge supernatant Collect Supernatant (Cytosolic Extract) centrifuge->supernatant protein_assay Quantify Protein Concentration supernatant->protein_assay prepare_plate Prepare 96-well Plate with Extract protein_assay->prepare_plate add_substrate Add this compound prepare_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) incubate->read_fluorescence analyze Analyze Data and Calculate Specific Activity read_fluorescence->analyze end End: Results analyze->end

References

Monitoring Ubiquitin-Proteasome Pathway Activity with Ac-Nle-Pro-Nle-Asp-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis, cell cycle regulation, and signal transduction. Dysregulation of the UPP is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a key target for therapeutic intervention. Ac-Nle-Pro-Nle-Asp-AMC is a highly specific fluorogenic substrate designed for the sensitive and continuous monitoring of the caspase-like (C-L) activity of the 26S proteasome, one of its three major proteolytic activities. Cleavage of the Asp-AMC bond by the proteasome releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, providing a direct measure of proteasome activity. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and cell-based assays.

Principle of the Assay

The assay utilizes the peptidase activity of the proteasome to cleave the fluorogenic substrate this compound. The substrate consists of a peptide sequence (Nle-Pro-Nle-Asp) that is specifically recognized by the caspase-like active site of the proteasome, an N-terminal acetyl group (Ac) for stability, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by the proteasome at the C-terminal side of the aspartate residue, the free AMC is liberated. The fluorescence of free AMC can be measured kinetically, with the rate of fluorescence increase being directly proportional to the proteasome's caspase-like activity.

Data Presentation

Quantitative Proteasome Activity Data

The specific activity of proteasomes can vary depending on the source and purity of the enzyme preparation. The following table summarizes typical specific activities and fluorophore characteristics for assays using this compound.

ParameterValueReference
Specific Activity of 26S Proteasome (rabbit muscle) 113 nmol/min/mg
Specific Activity of 20S Proteasome (yeast) 6.6 nmol/min/mg
AMC Excitation Wavelength 340-360 nm
AMC Emission Wavelength 440-460 nm
Recommended Concentration Ranges for Assays

The optimal concentrations of substrate and enzyme should be determined empirically for each experimental setup. The following table provides recommended starting concentration ranges.

ComponentIn Vitro Assay (Purified Proteasome)Cell-Based Assay (Cell Lysate)
This compound 10 - 100 µM50 - 200 µM
Purified 26S Proteasome 1 - 10 nMN/A
Cell Lysate N/A10 - 50 µg total protein per well
Proteasome Inhibitor (e.g., MG-132) 10 µM10 - 50 µM

Mandatory Visualizations

Signaling Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome 26S Proteasome Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 ATP E3 E3 (Ub ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP Protein Target Protein Protein->E3 Substrate Recognition Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Unfolding (ATP-dependent) Peptides Peptides Proteasome_26S->Peptides Degradation Free_Ub Free Ubiquitin Proteasome_26S->Free_Ub Deubiquitination

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay IV_Start Start IV_Reagents Prepare Assay Buffer, Substrate, and Purified Proteasome IV_Start->IV_Reagents IV_Plate Add components to a 96-well plate IV_Reagents->IV_Plate IV_Incubate Incubate at 37°C IV_Plate->IV_Incubate IV_Read Measure Fluorescence (Ex: 350nm, Em: 450nm) IV_Incubate->IV_Read IV_Analyze Analyze Data IV_Read->IV_Analyze IV_End End IV_Analyze->IV_End CB_Start Start CB_Cells Culture and Treat Cells CB_Start->CB_Cells CB_Lyse Lyse Cells and Determine Protein Concentration CB_Cells->CB_Lyse CB_Plate Add Lysate and Substrate to a 96-well plate CB_Lyse->CB_Plate CB_Incubate Incubate at 37°C CB_Plate->CB_Incubate CB_Read Measure Fluorescence (Ex: 350nm, Em: 450nm) CB_Incubate->CB_Read CB_Analyze Analyze Data CB_Read->CB_Analyze CB_End End CB_Analyze->CB_End

Caption: General experimental workflows for in vitro and cell-based proteasome activity assays.

Logical Relationship

Logical_Relationship Proteasome Active 26S Proteasome Cleavage Enzymatic Cleavage (Caspase-like activity) Proteasome->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Peptide Ac-Nle-Pro-Nle-Asp Cleavage->Peptide AMC Free AMC (Fluorescent) Cleavage->AMC Detection Fluorescence Detection (Ex: 350nm, Em: 450nm) AMC->Detection Activity Proteasome Activity Measurement Detection->Activity

Caption: The logical flow of the fluorogenic proteasome activity assay.

Experimental Protocols

In Vitro Proteasome Activity Assay

This protocol is designed for measuring the activity of purified 20S or 26S proteasomes.

Materials:

  • This compound substrate

  • Purified 20S or 26S proteasome

  • Proteasome Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl. For 26S proteasome, supplement with 2 mM ATP.

  • Proteasome inhibitor (e.g., MG-132) for negative control

  • DMSO for dissolving substrate and inhibitor

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 10 mM stock solution of MG-132 in DMSO. Store at -20°C.

    • On the day of the experiment, dilute the purified proteasome to the desired concentration (e.g., 2 nM) in pre-warmed Proteasome Assay Buffer.

    • Prepare a working solution of the substrate by diluting the stock solution in Proteasome Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Assay Setup:

    • Add 50 µL of Proteasome Assay Buffer to each well.

    • For inhibitor control wells, add 5 µL of the diluted MG-132 solution. For other wells, add 5 µL of DMSO.

    • Add 25 µL of the diluted proteasome solution to each well.

    • Mix gently and incubate for 15 minutes at 37°C.

  • Initiate Reaction and Measurement:

    • Add 20 µL of the substrate working solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the inhibitor control from the rate of the experimental wells to determine the specific proteasome activity.

    • A standard curve of free AMC can be used to convert the relative fluorescence units (RFU) to the amount of product formed (nmol).

Cell-Based Proteasome Activity Assay

This protocol is for measuring proteasome activity in cell lysates.

Materials:

  • Cultured cells

  • This compound substrate

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100.

  • Proteasome inhibitor (e.g., MG-132)

  • Phosphate-buffered saline (PBS)

  • BCA Protein Assay Kit

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency and apply experimental treatments if necessary.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of Cell Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.

  • Assay Setup:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in Cell Lysis Buffer.

    • In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

    • For inhibitor controls, add 5 µL of a 200 µM MG-132 solution (final concentration 20 µM). For other wells, add 5 µL of DMSO.

    • Prepare the substrate solution by diluting the 10 mM stock to 1 mM in assay buffer. Add 5 µL to each well to achieve a final concentration of 100 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the end-point fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the no-lysate control (blank) from all other readings.

    • Subtract the fluorescence of the inhibitor-treated lysate from the untreated lysate to determine the proteasome-specific activity.

    • Normalize the activity to the protein concentration of the lysate (e.g., RFU/µg of protein).

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Inactive enzyme- Low substrate concentration- Incorrect filter settings- Use a fresh enzyme preparation- Optimize substrate concentration- Verify excitation and emission wavelengths
High background fluorescence - Contaminated reagents- Autohydrolysis of the substrate- Use fresh, high-purity reagents- Run a no-enzyme control to determine the rate of autohydrolysis
Non-linear reaction kinetics - Substrate depletion- Enzyme instability- Use a lower enzyme concentration or monitor for a shorter time- Optimize buffer conditions (pH, ionic strength)

Conclusion

This compound is a valuable tool for the direct and sensitive measurement of the caspase-like activity of the proteasome. The protocols provided herein offer a robust framework for researchers to monitor UPP activity in various experimental settings, facilitating the study of its physiological roles and the discovery of novel therapeutic agents targeting this essential pathway. Proper optimization of assay conditions is crucial for obtaining accurate and reproducible results.

Application Notes and Protocols for Ac-Nle-Pro-Nle-Asp-AMC in Purified Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-Norleucyl-Prolyl-Norleucyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for assessing the caspase-like (β1) activity of the 20S and 26S proteasome. The proteasome, a multi-catalytic protease complex, plays a pivotal role in cellular protein homeostasis. Its three distinct proteolytic activities—chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1)—are central to the degradation of ubiquitinated proteins, making them key targets in drug discovery, particularly in oncology and neurodegenerative diseases.

Upon cleavage by the proteasome's caspase-like activity at the Aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence can be monitored over time to determine the enzymatic activity of the proteasome. These application notes provide detailed protocols for the use of this compound in purified proteasome activity assays, guidance on data analysis, and expected quantitative parameters.

Data Presentation

Substrate and Enzyme Properties
ParameterValueReference
Substrate Name This compoundN/A
Synonyms Ac-nLPnLD-AMC[1]
Proteasome Activity Measured Caspase-like (β1 subunit)[1][2]
Fluorophore AMC (7-amino-4-methylcoumarin)[1]
Excitation Wavelength 340-360 nm[1]
Emission Wavelength 440-460 nm[1]
Reported Proteasome Specific Activity with this compound
Proteasome TypeSpecific Activity (nmol/min/mg)Source OrganismReference
26S Proteasome113Rabbit Muscle[1][2]
20S Proteasome6.6Yeast[1][2]

Experimental Protocols

I. Reagent Preparation

1. Assay Buffer for 20S Proteasome:

  • 50 mM Tris-HCl, pH 7.5

  • 25 mM KCl

  • 10 mM NaCl

  • 1 mM MgCl₂

  • 1 mM DTT (add fresh)

  • 0.1 mg/mL BSA (optional, to prevent enzyme denaturation)

2. Assay Buffer for 26S Proteasome:

  • 50 mM Tris-HCl, pH 7.5

  • 5 mM MgCl₂

  • 1 mM DTT (add fresh)

  • 2 mM ATP (add fresh)

3. This compound Stock Solution:

  • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Store in aliquots at -20°C or -80°C, protected from light.

4. Purified Proteasome:

  • Dilute the purified 20S or 26S proteasome in the appropriate assay buffer to the desired concentration. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).

5. AMC Standard Stock Solution:

  • Dissolve AMC powder in DMSO to a final concentration of 1 mM.

  • Store in aliquots at -20°C, protected from light.

II. Assay Protocol for Purified Proteasome Activity

This protocol is designed for a 96-well plate format.

  • Prepare AMC Standard Curve:

    • Perform serial dilutions of the 1 mM AMC standard stock solution in the assay buffer to obtain concentrations ranging from 0 to 50 µM.

    • Add 100 µL of each dilution to separate wells of a black, flat-bottom 96-well plate.

    • Include a blank well with 100 µL of assay buffer.

  • Set up the Proteasome Reaction:

    • In separate wells, add the appropriate assay buffer.

    • Add the purified proteasome to each well to a final volume of 50 µL.

    • To a subset of wells, add a known proteasome inhibitor as a negative control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in the appropriate assay buffer. The final concentration in the assay should be optimized, but a starting point of 50-100 µM is recommended.

    • Add 50 µL of the substrate working solution to each well to initiate the reaction (final volume will be 100 µL).

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes.

III. Data Analysis
  • AMC Standard Curve:

    • Subtract the fluorescence reading of the blank from all AMC standard readings.

    • Plot the fluorescence intensity (RFU) versus the AMC concentration (µM).

    • Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

  • Calculate Proteasome Activity:

    • Determine the rate of the reaction (V₀) in RFU/min from the linear portion of the kinetic curve for each sample.

    • Convert the rate from RFU/min to µmol/min using the slope of the AMC standard curve:

      • Rate (µmol/min) = (V₀ (RFU/min) / Slope of AMC standard curve (RFU/µM)) * (1 µmol / 1000 nmol) * (Assay Volume (µL) / 1000 µL/mL)

    • Calculate the specific activity by dividing the rate by the amount of proteasome in the well (in mg):

      • Specific Activity (nmol/min/mg) = (Rate (µmol/min) * 1000 nmol/µmol) / Amount of Proteasome (mg)

Visualizations

Proteasome_Caspase_Like_Activity_Pathway cluster_proteasome 20S/26S Proteasome Proteasome β1 Subunit (Caspase-like) Peptide Cleaved Peptide (Ac-Nle-Pro-Nle) Proteasome->Peptide AMC Free AMC (Fluorescent) Proteasome->AMC This compound Fluorogenic Substrate (this compound) This compound->Proteasome Binding & Cleavage Proteasome_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measure 3. Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer B Dilute Purified Proteasome A->B F Add Proteasome & Controls B->F C Prepare Substrate Stock H Initiate with Substrate C->H D Prepare AMC Standard E Add AMC Standards & Blank D->E G Pre-incubate at 37°C F->G G->H I Kinetic Read in Plate Reader (Ex: ~350nm, Em: ~450nm) H->I K Calculate Reaction Rate (V₀) I->K J Generate AMC Standard Curve J->K L Determine Specific Activity K->L

References

Troubleshooting & Optimization

Ac-Nle-Pro-Nle-Asp-AMC solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility and preparation of stock solutions for the fluorogenic proteasome substrate, Ac-Nle-Pro-Nle-Asp-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic peptide substrate used to measure the caspase-like activity of the 26S proteasome.[1][2][3] This substrate is valuable in biochemical assays and drug discovery, particularly in cancer research and for studying enzyme interactions.[4] Upon cleavage by the proteasome, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine enzyme activity.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective solvents for preparing concentrated stock solutions.[1][3] It is also soluble in Ethanol.[1][3] For aqueous buffers, a co-solvent system is necessary due to its limited solubility in purely aqueous solutions.

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in a pure organic solvent like DMSO. This stock can then be diluted to the final working concentration in the appropriate aqueous assay buffer. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the peptide in DMSO.

Q4: What are the optimal storage conditions for the solid compound and stock solutions?

The solid, powdered form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C.[2] At -20°C, the stock solution is stable for at least one month, and at -80°C, it can be stored for up to six months.[2] It is advisable to protect the stock solution from light.[5]

Q5: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?

The released 7-amino-4-methylcoumarin (AMC) can be detected fluorometrically. The excitation wavelength is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[1][3][6][7]

Troubleshooting Guide

Problem: The this compound powder is difficult to dissolve.

  • Solution: Ensure you are using a recommended solvent such as DMSO or DMF.[1][2] Use fresh, anhydrous DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[2] Gentle warming and vortexing can also aid in dissolution.

Problem: My stock solution appears cloudy or has precipitated after dilution in aqueous buffer.

  • Solution: This is likely due to the low solubility of the peptide in aqueous solutions. To avoid this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay buffer is sufficient to maintain solubility, but not high enough to inhibit enzyme activity. It is crucial to add the stock solution to the assay buffer while vortexing to ensure rapid and even mixing.

Problem: I am not observing any fluorescence signal in my assay.

  • Solution:

    • Check Enzyme Activity: Verify that your proteasome or enzyme sample is active. Include a positive control in your experiment.

    • Verify Substrate Integrity: Ensure the this compound has been stored correctly and has not degraded.

    • Instrument Settings: Confirm that your fluorometer is set to the correct excitation and emission wavelengths for AMC (Excitation: 340-380 nm, Emission: 440-460 nm).[1][3][6][7]

    • Final Concentration: Double-check the final concentration of the substrate in your assay. The concentration may be too low for a detectable signal.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
DMSO≥ 100 mg/mL[2]
DMF30 mg/mL[1][3]
Ethanol30 mg/mL[1][3]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[1][3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound is 655.74 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.01 mol/L * 0.001 L * 655.74 g/mol = 0.0065574 g = 6.56 mg

  • Weigh the peptide: Carefully weigh out 6.56 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the powder.

  • Mix thoroughly: Vortex the solution until the peptide is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution if necessary.

  • Store appropriately: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Visualizations

Below is a workflow diagram for the preparation of an this compound stock solution.

G cluster_workflow Stock Solution Preparation Workflow A 1. Calculate Mass (e.g., for 10 mM solution) B 2. Weigh Peptide Powder A->B Mass calculation C 3. Add Anhydrous DMSO B->C Dissolution step D 4. Vortex to Dissolve (Warm if necessary) C->D Mixing E 5. Aliquot and Store (-20°C or -80°C) D->E Final preparation

Caption: Workflow for preparing a stock solution of this compound.

References

Preventing fluorescence quenching in Ac-Nle-Pro-Nle-Asp-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-Nle-Pro-Nle-Asp-AMC assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic peptide substrate used to measure the caspase-like activity of the proteasome.[1][2][3] It is a valuable tool for studying enzyme activity and protein interactions, particularly in cancer research and other diseases where proteolytic enzymes play a critical role.[4] The substrate consists of a peptide sequence (Ac-Nle-Pro-Nle-Asp) that is recognized and cleaved by the proteasome, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide is cleaved, the AMC is released and becomes fluorescent, allowing for the quantification of enzyme activity.

Q2: What are the optimal excitation and emission wavelengths for detecting cleaved AMC?

The fluorescently liberated 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[5]

Q3: How should I store the this compound substrate?

For long-term storage, the lyophilized peptide should be stored at or below -20°C.[6] Stock solutions of the substrate are typically stable for up to 6 months at -80°C or for 1 month at -20°C when stored in a sealed container, away from moisture.[1]

Q4: Do I need to create a standard curve for every experiment?

Yes, it is highly recommended to generate an AMC standard curve for each experiment. This will allow you to convert the relative fluorescence units (RFU) measured by the plate reader into the absolute amount (e.g., nanomoles) of cleaved AMC. This is crucial for calculating the specific activity of your enzyme and for comparing results across different experiments and laboratories.

Q5: What is the "inner filter effect" and how can it affect my results?

The inner filter effect is a phenomenon that can lead to a reduction in the observed fluorescence intensity at high concentrations of a fluorophore or other absorbing species in the sample. This occurs when the excitation or emission light is absorbed by components in the solution, leading to an underestimation of the true fluorescence. To avoid this, it is recommended to work with substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays.

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control.
Incorrect Wavelength Settings: The plate reader is not set to the optimal excitation and emission wavelengths for AMC.Set the plate reader to an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[5]
Substrate Degradation: The this compound substrate may have degraded due to improper storage.Store the substrate as recommended (-20°C or -80°C) and protect it from light.[1][7] Prepare fresh substrate solutions for each experiment.
Incorrect Buffer pH: The pH of the assay buffer may not be optimal for enzyme activity or AMC fluorescence.The fluorescence of free AMC is stable over a broad pH range of 3-11.[8] However, ensure the buffer pH is optimal for the specific proteasome being studied.
High Background Fluorescence Autofluorescent Compounds: The sample or buffer components may be inherently fluorescent at the measurement wavelengths.Run a "no enzyme" control to determine the background fluorescence. If high, consider using a different buffer or purifying the sample. Phenol red in cell culture media can be a source of autofluorescence.
Contaminated Reagents: Contamination in the buffer, substrate, or enzyme solution can lead to high background.Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffer solutions if necessary.
Substrate Autohydrolysis: The substrate may be slowly hydrolyzing non-enzymatically.Prepare fresh substrate solutions and minimize the time between adding the substrate and measuring the fluorescence.
Non-linear Reaction Kinetics Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a plateau in the fluorescence signal.Optimize the enzyme concentration and/or reduce the incubation time to ensure the reaction rate is linear.
Inner Filter Effect: High concentrations of the released AMC or other components in the assay can cause fluorescence quenching.Dilute the sample or use a lower substrate concentration. Ensure the total absorbance of the sample is below 0.1 at the excitation wavelength.
Enzyme Instability: The enzyme may be losing activity over the course of the assay.Optimize the buffer conditions to enhance enzyme stability. This may include adding stabilizing agents like glycerol or DTT, though their effects should be validated.
Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
Inconsistent Incubation Times: Variations in the time between adding reagents and reading the plate can affect results.Add reagents to all wells in a consistent and timely manner. Use a multichannel pipette for simultaneous additions.
Microplate Effects: Different types of microplates can affect the measured fluorescence.Use black, opaque-walled microplates to minimize crosstalk between wells. Be aware that different plate surfaces can impact enzyme activity.[9]
Assay Interference from Test Compounds Compound Autofluorescence: The test compound itself may be fluorescent at the assay wavelengths.Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. If it is fluorescent, subtract this background from the experimental wells.
Compound Quenching: The test compound may quench the fluorescence of AMC.Test the effect of the compound on the fluorescence of a known concentration of free AMC. If quenching is observed, a different assay format may be needed.
Solvent Effects (e.g., DMSO): The solvent used to dissolve the test compound may affect enzyme activity.Keep the final concentration of the solvent (e.g., DMSO) low and consistent across all wells, including controls.[10][11][12] Typically, DMSO concentrations should be kept below 1-2%.

Quantitative Data Summary

Table 1: Recommended Assay Component Concentrations

ComponentTypical Concentration RangeNotes
This compound10 - 100 µMThe optimal concentration should be determined empirically and is typically around the Km of the enzyme for the substrate.
20S/26S Proteasome1 - 10 nMThe optimal concentration depends on the specific activity of the enzyme preparation and should be adjusted to ensure linear reaction kinetics.
AMC (for standard curve)0 - 10 µMA dilution series of free AMC should be prepared to generate a standard curve for quantifying the amount of cleaved substrate.
DMSO< 2% (v/v)High concentrations of DMSO can inhibit or enhance enzyme activity.[11][13] The final concentration should be kept constant in all wells.
DTT0.5 - 2 mMDTT can be included to maintain a reducing environment, but its effect on the assay should be validated as it can potentially interfere with some fluorescent probes.

Table 2: Specific Activity of Proteasomes with this compound

Proteasome TypeSpecific Activity (nmol/min/mg)Source
26S (rabbit muscle)113[6]
20S (yeast)6.6[6]

Experimental Protocols

1. Preparation of Reagents

  • Assay Buffer: A common buffer for proteasome activity assays is 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 1 mM DTT. The optimal buffer composition may vary depending on the specific proteasome being studied.

  • This compound Stock Solution: Dissolve the lyophilized substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C.

  • Enzyme Solution: Prepare a working solution of the proteasome in assay buffer. The final concentration will need to be optimized for your specific enzyme preparation.

  • AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin in DMSO to create a 1 mM stock solution.

2. AMC Standard Curve

  • Prepare a series of dilutions of the AMC standard stock solution in assay buffer. A typical concentration range would be 0, 0.1, 0.2, 0.5, 1, 2, 5, and 10 µM.

  • Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a black, 96-well microplate.

  • Measure the fluorescence at an excitation of ~350 nm and an emission of ~450 nm.

  • Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and perform a linear regression to obtain the equation of the line.

3. Enzyme Activity Assay

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Enzyme solution (or buffer for "no enzyme" control)

    • Test compound dissolved in DMSO (or DMSO alone for vehicle control)

  • Incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.

  • Initiate the reaction by adding the this compound substrate to each well. The final volume in each well should be consistent (e.g., 100 µL).

  • Immediately measure the fluorescence intensity over time (kinetic mode) or at a fixed time point (endpoint mode) using a plate reader with excitation at ~350 nm and emission at ~450 nm.

  • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Convert the change in fluorescence (ΔRFU) to the amount of AMC produced using the standard curve.

  • Calculate the specific activity of the enzyme (e.g., in nmol of AMC/min/mg of protein).

Visualizations

Assay_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Plate Add Reagents to 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Measure Measure Fluorescence (Ex: 350nm, Em: 450nm) Add_Substrate->Measure Analyze Calculate Enzyme Activity Measure->Analyze

Caption: Experimental workflow for the this compound assay.

Quenching_Mechanism Substrate This compound (Non-fluorescent) Cleavage Cleavage Substrate->Cleavage Enzyme Proteasome Enzyme->Cleavage Products Peptide + Free AMC (Fluorescent) Cleavage->Products

Caption: Mechanism of fluorescence generation in the this compound assay.

Troubleshooting_Tree cluster_low Low Signal Troubleshooting cluster_high High Background Troubleshooting cluster_nonlinear Non-linear Kinetics Troubleshooting Start Problem Encountered LowSignal Low/No Signal Start->LowSignal HighBg High Background Start->HighBg NonLinear Non-linear Kinetics Start->NonLinear CheckEnzyme Check Enzyme Activity LowSignal->CheckEnzyme CheckWavelengths Verify Wavelengths LowSignal->CheckWavelengths CheckSubstrate Check Substrate Integrity LowSignal->CheckSubstrate NoEnzymeCtrl Run 'No Enzyme' Control HighBg->NoEnzymeCtrl CheckReagents Check for Contamination HighBg->CheckReagents Autohydrolysis Assess Substrate Autohydrolysis HighBg->Autohydrolysis OptimizeEnzyme Optimize Enzyme Concentration NonLinear->OptimizeEnzyme CheckInnerFilter Check for Inner Filter Effect NonLinear->CheckInnerFilter AssessStability Assess Enzyme Stability NonLinear->AssessStability

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Optimizing Ac-Nle-Pro-Nle-Asp-AMC Proteasome Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their buffer conditions for Ac-Nle-Pro-Nle-Asp-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and what does it measure?

This compound is a fluorogenic substrate designed to specifically measure the caspase-like activity of the 26S proteasome.[1][2][3] The 26S proteasome is a large protein complex responsible for degrading unneeded or damaged proteins that have been tagged with ubiquitin.[4][5] This substrate is cleaved by the post-glutamyl peptide hydrolase (PGPH) activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[2] The resulting fluorescence can be quantified to determine the proteasome's activity.

Q2: What is the difference between a caspase assay and a proteasome "caspase-like" activity assay?

While both involve the cleavage of a substrate after an aspartate (Asp) residue, they measure the activity of different enzymes. Caspase assays (e.g., using Ac-DEVD-AMC) measure the activity of caspases, which are key enzymes in apoptosis. A "caspase-like" proteasome assay using this compound specifically measures one of the three proteolytic activities of the 20S core of the proteasome.[2] It is crucial to use the correct substrate for the enzyme you are studying.

Q3: What are the key components of an optimized assay buffer for this assay?

An optimized buffer for a 26S proteasome activity assay should maintain the integrity and activity of the proteasome complex. Key components include:

  • Buffering Agent: To maintain a stable pH, typically Tris-HCl or HEPES.

  • Salts: Such as KCl or NaCl, to maintain ionic strength.

  • ATP: Required for the activity of the 26S proteasome.[6]

  • Magnesium Chloride (MgCl₂): A cofactor for ATP hydrolysis.

  • Reducing Agent (e.g., DTT): To prevent the oxidation of cysteine residues in the enzyme.[7][8][9]

  • Detergent (e.g., CHAPS): A non-denaturing detergent can help to solubilize proteins and prevent aggregation.[10][11]

Q4: What is the optimal pH for a proteasome activity assay?

The optimal pH for proteasome activity is generally in the range of 7.5 to 8.0.[12] However, the optimal pH can be influenced by the specific substrate and the composition of the assay buffer.[12] It is recommended to perform a pH titration to determine the optimal pH for your specific experimental conditions.

Q5: What is the role of DTT in the assay buffer?

Dithiothreitol (DTT) is a reducing agent that is crucial for maintaining the stability and activity of many enzymes, including the proteasome.[7][9] It prevents the formation of intramolecular and intermolecular disulfide bonds between cysteine residues, which can lead to protein aggregation and loss of activity.[7] Most cytosolic proteins exist in a reducing environment, and DTT helps to mimic these conditions in vitro.[13]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Signal Suboptimal Buffer Conditions Ensure all buffer components are at the correct concentration and the pH is optimal (typically 7.5-8.0). Prepare fresh buffer for each experiment.
Inactive Proteasome Proteasomes can lose activity if not stored properly. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the presence of a reducing agent like DTT in your buffers to maintain proteasome integrity.[7][13]
Incorrect Substrate Concentration The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration for your assay. A starting concentration of 10 µM is often recommended for this compound.[6]
Incorrect Wavelength Settings For AMC-based assays, use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[2]
High Background Signal Substrate Degradation The substrate may be degrading spontaneously or due to light exposure. Prepare the substrate solution fresh and protect it from light. Run a "substrate only" control to measure background fluorescence.
Contaminating Protease Activity The cell lysate or purified proteasome sample may contain other proteases that can cleave the substrate. The inclusion of a specific proteasome inhibitor (e.g., MG132) in a control well can help to differentiate between proteasome activity and off-target effects.
High Well-to-Well Variability Pipetting Inaccuracy Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Use calibrated pipettes and pre-wet the tips.
Inconsistent Temperature Temperature fluctuations can affect enzyme activity. Ensure that the plate is incubated at a constant and optimal temperature (typically 37°C).
Microplate Properties The type of microplate used can significantly affect the measured fluorescence.[14] Use black, flat-bottomed plates for fluorescence assays to minimize background and crosstalk. It may be necessary to test plates from different manufacturers.

Quantitative Data Summary

Table 1: Recommended Buffer Components for 26S Proteasome Activity Assay

ComponentRecommended ConcentrationPurpose
Tris-HCl50 mMBuffering agent
KCl100 mMMaintain ionic strength
ATP0.1 mMEnergy source for 26S proteasome
MgCl₂0.5 mMCofactor for ATP hydrolysis
DTT1 mMReducing agent
BSA25 ng/µlPrevents non-specific binding
This compound10 µMFluorogenic substrate

This table is based on a published protocol for a 26S proteasome peptidase assay.[6]

Table 2: pH Optima for Proteasome Activities

Proteasome ActivitypH OptimumReference
Chymotrypsin-like7.5 - 8.0 and 5.0 - 5.5[12]
Trypsin-like~8.0[12]
Caspase-like~8.0[12]

Experimental Protocols

Protocol 1: Preparation of Reagents

  • Assay Buffer (50 mM Tris-HCl, 100 mM KCl, 0.5 mM MgCl₂, 1 mM DTT, pH 7.6):

    • Prepare a stock solution of 1 M Tris-HCl, pH 7.6.

    • Prepare a stock solution of 1 M KCl.

    • Prepare a stock solution of 1 M MgCl₂.

    • Prepare a stock solution of 1 M DTT.

    • On the day of the experiment, dilute the stock solutions to the final concentrations in nuclease-free water. For example, to make 10 mL of assay buffer, combine 500 µL of 1 M Tris-HCl, 1 mL of 1 M KCl, 5 µL of 1 M MgCl₂, and 10 µL of 1 M DTT, and bring the final volume to 10 mL with nuclease-free water.

  • ATP Stock Solution (10 mM):

    • Dissolve the appropriate amount of ATP in nuclease-free water.

    • Store in aliquots at -20°C.

  • This compound Stock Solution (20 mM):

    • Dissolve the substrate in DMSO.[6]

    • Store in small aliquots at -80°C, protected from light.

  • Working Substrate Solution (10 µM):

    • On the day of the experiment, dilute the 20 mM stock solution in the assay buffer to a final concentration of 10 µM. Protect from light.

Protocol 2: 26S Proteasome Activity Assay

  • Prepare the cell lysate or purified proteasome sample in a suitable lysis buffer (e.g., containing a low concentration of a non-denaturing detergent like CHAPS).

  • In a black, flat-bottomed 96-well plate, add your samples (e.g., 1 µL of purified 26S proteasome at 1 nM).[6]

  • Prepare a master mix of the peptidase assay buffer containing 0.1 mM ATP and 10 µM this compound.

  • Add the master mix to each well containing the sample (e.g., 99 µL).[6]

  • Include the following controls:

    • Blank: Assay buffer with substrate but no enzyme.

    • Inhibitor Control: Sample with assay buffer, substrate, and a specific proteasome inhibitor (e.g., MG132).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm using a microplate reader.[2] Take readings kinetically (e.g., every 5 minutes for 1 hour) or as an endpoint measurement.

  • Calculate the rate of substrate cleavage by determining the change in fluorescence over time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Assay Buffer & Substrate prep_buffer->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents prep_sample Prepare Sample (Lysate/Purified Proteasome) add_sample Add Sample to 96-well Plate prep_sample->add_sample add_sample->add_reagents incubate Incubate at 37°C add_reagents->incubate measure_fluorescence Measure Fluorescence (Ex: 350nm, Em: 440nm) incubate->measure_fluorescence calculate_activity Calculate Proteasome Activity measure_fluorescence->calculate_activity Ubiquitin_Proteasome_Pathway ub Ubiquitin (Ub) e1 E1 (Ub-activating enzyme) ub->e1 e2 E2 (Ub-conjugating enzyme) e1->e2 Ub Transfer amp_ppi AMP + PPi e1->amp_ppi e3 E3 (Ub-ligase) e2->e3 poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein Polyubiquitination protein Target Protein protein->e3 proteasome 26S Proteasome poly_ub_protein->proteasome proteasome->ub Ub Recycling peptides Peptides proteasome->peptides Degradation adp_pi ADP + Pi proteasome->adp_pi atp1 ATP atp1->e1 atp2 ATP atp2->proteasome

References

Improving signal-to-noise ratio with Ac-Nle-Pro-Nle-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-Nle-Pro-Nle-Asp-AMC, a fluorogenic substrate for measuring the caspase-like activity of the 26S proteasome.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio for reliable and reproducible results.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

High background or low signal can be significant issues in fluorescence-based assays. The following sections address common problems encountered when using this compound and provide actionable solutions.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from enzymatic activity, leading to a poor signal-to-noise ratio.

Potential Causes and Solutions:

Cause Solution
Substrate Instability/Spontaneous Hydrolysis Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in a dark, dry place at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]
Contaminated Reagents or Buffers Use high-purity, nuclease-free water and freshly prepared buffers. Filter-sterilize buffers to remove any particulate matter that could scatter light.
Autofluorescence from Biological Samples Include a "no enzyme" or "inhibitor-treated" control to determine the baseline fluorescence of your sample.[5] Subtract this background value from your experimental readings. Consider using a buffer with lower autofluorescence.
Non-specific Binding to Microplates Use black, non-treated, or low-binding microplates to minimize background fluorescence and prevent the substrate or enzyme from adhering to the well surface.[6] The choice of microplate can significantly impact the signal intensity for different proteasome activities.[6]
High Substrate Concentration While a higher substrate concentration can increase the reaction rate, it can also lead to higher background. Titrate the substrate concentration to find the optimal balance between signal and background.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.

Potential Causes and Solutions:

Cause Solution
Inactive Enzyme Ensure that the proteasome or cell lysate is active. Prepare fresh lysates for each experiment and store them appropriately. Avoid repeated freeze-thaw cycles.
Suboptimal Assay Buffer Conditions The composition of the assay buffer is critical.[7] Ensure the pH, ionic strength, and co-factors (like ATP for the 26S proteasome) are optimal for enzyme activity.[7][8]
Incorrect Filter Settings on the Plate Reader Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the cleaved AMC fluorophore (Excitation: ~360-380 nm, Emission: ~440-460 nm).[9]
Insufficient Incubation Time The enzymatic reaction may be slow. Perform a time-course experiment to determine the optimal incubation time where the reaction is in the linear range.
Low Enzyme Concentration The concentration of the proteasome in the sample may be too low. Increase the amount of cell lysate or purified enzyme used in the assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my assay?

A1: The optimal substrate concentration should be determined empirically for your specific experimental conditions. It is recommended to perform a substrate titration curve to determine the Michaelis-Menten constant (Km). A good starting point for many assays is a concentration around the Km value. Using a concentration that is too high can lead to substrate inhibition or high background, while a concentration that is too low will result in a weak signal.

Q2: How should I prepare and store the this compound substrate?

A2: The substrate is typically provided as a lyophilized powder. It is soluble in DMF and DMSO.[9] For a stock solution, dissolve the peptide in one of these solvents. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q3: What controls should I include in my experiment?

A3: To ensure the validity of your results, it is essential to include the following controls:

  • No-enzyme control: This control contains all reaction components except the enzyme source (lysate or purified proteasome). This helps to determine the level of background fluorescence from the substrate and buffer.

  • Inhibitor control: This control includes a specific proteasome inhibitor to confirm that the measured activity is indeed from the proteasome.

  • Positive control: A sample known to have high proteasome activity can be used to ensure that the assay is working correctly.

Q4: Can other proteases in my cell lysate cleave this compound?

A4: While this compound is designed to be a specific substrate for the caspase-like activity of the proteasome, other proteases with similar substrate specificity could potentially cleave it.[10] Using a specific proteasome inhibitor is the best way to confirm that the observed activity is from the proteasome.

Experimental Protocols

Detailed Methodology for 26S Proteasome Activity Assay

This protocol provides a general framework for measuring the caspase-like activity of the 26S proteasome in cell lysates using this compound. Optimization of cell lysate concentration, substrate concentration, and incubation time is recommended for each specific cell type and experimental condition.[7]

1. Preparation of Cell Lysates: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT, 10% glycerol, and 1 mM ATP). c. Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C to pellet cell debris.[11] d. Collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.

2. Assay Procedure: a. Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT).[11] b. In a black 96-well plate, add your cell lysate to the wells. c. Add the this compound substrate to each well to a final concentration that has been optimized for your assay. d. The final reaction volume is typically 100-200 µL. e. Incubate the plate at 30°C or 37°C, protected from light.[11] f. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.[11]

3. Data Analysis: a. Subtract the background fluorescence (from a no-enzyme control) from all readings. b. Plot the fluorescence intensity against time. The slope of the linear portion of the curve represents the reaction rate. c. The specific activity can be calculated by normalizing the rate to the amount of protein in the lysate.

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System (UPS) Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is the primary mechanism for targeted protein degradation in eukaryotic cells.[12][13] this compound is used to measure the activity of the 26S proteasome, a central component of this pathway.

UPS_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome_26S 26S Proteasome PolyUb_Substrate->Proteasome_26S Recognition & Degradation Peptides Peptides Proteasome_26S->Peptides ATP

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Improving Signal-to-Noise Ratio

This diagram outlines a logical workflow for troubleshooting and optimizing your assay to achieve a better signal-to-noise ratio.

Troubleshooting_Workflow Start Start Assay Check_SNR Acceptable S/N Ratio? Start->Check_SNR High_Background High Background? Check_SNR->High_Background No End Proceed with Experiment Check_SNR->End Yes Low_Signal Low Signal? High_Background->Low_Signal No Optimize_Substrate Optimize Substrate Concentration High_Background->Optimize_Substrate Yes Optimize_Buffer Optimize Assay Buffer (pH, ATP) Low_Signal->Optimize_Buffer Yes Check_Reader Verify Plate Reader Settings Low_Signal->Check_Reader No Check_Reagents Check Reagent Purity & Freshness Optimize_Substrate->Check_Reagents Check_Reagents->Check_SNR Increase_Enzyme Increase Enzyme Concentration Optimize_Buffer->Increase_Enzyme Increase_Enzyme->Check_SNR Check_Reader->Check_SNR

Caption: A workflow for troubleshooting signal-to-noise issues.

Caspase Activation Pathways

This compound measures caspase-like activity. The following diagram shows the two main pathways of caspase activation in apoptosis: the extrinsic and intrinsic pathways, both of which converge on the activation of executioner caspases like caspase-3.[14][15][16][17][18]

Caspase_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic caspase activation pathways.

References

Handling and safety precautions for Ac-Nle-Pro-Nle-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-Nle-Pro-Nle-Asp-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and use of this fluorogenic substrate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide, specifically a fluorogenic substrate, used to measure the caspase-like activity of the 26S proteasome.[1][2][3] The peptide sequence is designed to be specifically cleaved by the proteasome. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, which can be detected by a fluorometer.[4][5]

Q2: What are the primary applications of this compound?

A2: This substrate is primarily used in biochemical assays to study proteasome activity, which is crucial in various research areas including cancer research, neurodegenerative diseases, and drug discovery.[2] It helps in identifying potential inhibitors of the 26S proteasome.[2]

Q3: What are the recommended storage conditions?

A3: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Refer to the product-specific datasheet for detailed stability information.

Q4: How do I reconstitute the lyophilized powder?

A4: The powder is typically dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1][4] For example, a 10 mM stock solution can be prepared. Ensure the powder is completely dissolved before use.

Q5: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?

A5: The free AMC fluorophore is typically excited at a wavelength of 340-360 nm and the emission is measured at 440-460 nm.[4][5] However, some protocols may use slightly different wavelengths, such as an excitation of 380 nm and emission of 460 nm.[1] It is advisable to confirm the optimal settings for your specific instrument.

Safety and Handling Precautions

Q1: Is this compound considered hazardous?

A1: While not classified as a hazardous material by all suppliers, it is crucial to handle this compound with care in a laboratory setting.[4] It is intended for research use only and is not for human or veterinary use.[4][6]

Q2: Where can I find the Safety Data Sheet (SDS)?

A2: The Safety Data Sheet (SDS) for this compound can be downloaded from the website of the respective supplier (e.g., Cayman Chemical, Chem-Impex, MedChemExpress).[1][4][6]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7]

Q4: What are the general handling guidelines?

A4: Avoid direct contact with skin, eyes, and clothing.[7] Do not breathe in the dust.[7] After handling, wash hands thoroughly.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidance.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₃₃H₄₅N₅O₉
Molecular Weight655.74 g/mol
AppearanceWhite to off-white solid
PurityTypically ≥95%
Excitation Wavelength340-360 nm
Emission Wavelength440-460 nm

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Lyophilized Powder-20°C≥ 2 yearsProtect from moisture
Lyophilized Powder-80°C≥ 2 yearsProtect from moisture
In Solvent (e.g., DMSO)-20°C~1 monthAvoid freeze-thaw cycles
In Solvent (e.g., DMSO)-80°C~6 monthsAvoid freeze-thaw cycles

Table 3: Solubility Data

SolventSolubility
DMSO≥ 100 mg/mL
DMF~30 mg/mL
Ethanol~30 mg/mL

Experimental Protocols

Detailed Protocol for Measuring 26S Proteasome Activity

This protocol is adapted from a published method for measuring peptide hydrolysis by 26S proteasomes.[1]

Materials:

  • This compound

  • Purified 26S proteasomes or cell lysate containing proteasomes

  • Assay Buffer: 50 mM Tris (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 1 mM DTT, 0.1 mM ATP

  • Bovine Serum Albumin (BSA)

  • DMSO (for substrate and inhibitor stock solutions)

  • Proteasome inhibitor (e.g., MG-132) for control wells

  • Black, flat-bottom 96-well microplate (non-binding surface plates may be optimal)

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

  • Prepare the reaction mixture in each well of the 96-well plate. A typical reaction volume is 100 µL.

    • Sample wells: Add your sample (e.g., purified proteasomes or cell lysate) to the wells.

    • Inhibitor control wells: Pre-incubate your sample with a proteasome inhibitor (e.g., MG-132) for 15 minutes at room temperature before adding the substrate.

    • Blank wells: Contain all reaction components except the proteasome sample.

  • Add Assay Buffer to each well to bring the volume to just below the final reaction volume.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

  • Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. The activity is proportional to the slope of this line.

  • Quantify the activity by using a standard curve of free AMC to convert the fluorescence units to moles of AMC released per unit time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal Inactive Enzyme: Proteasome activity is low or absent in the sample.Use fresh samples. Ensure proper sample preparation to maintain enzyme activity. Include a positive control with known proteasome activity.
Substrate Degradation: The substrate has degraded due to improper storage.Use a fresh aliquot of the substrate. Ensure it has been stored correctly at -20°C or -80°C and protected from light.
Incorrect Wavelength Settings: The plate reader is not set to the optimal excitation/emission wavelengths for AMC.Verify the wavelength settings on the plate reader are appropriate for AMC (Ex: ~360 nm, Em: ~460 nm).
Omission of a Key Reagent: A component of the reaction mixture was not added.Carefully review the protocol and ensure all reagents were added in the correct order and volume.
High Background Fluorescence Autofluorescence of Sample/Media: The sample itself or the assay buffer components are fluorescent.Run a blank control containing the sample and buffer without the substrate to measure background fluorescence and subtract it from the experimental readings. If using cell-based assays, consider using phenol red-free media.[8]
Substrate Autohydrolysis: The substrate is spontaneously breaking down.Prepare the substrate solution fresh before each experiment. Minimize its exposure to light.
Contaminated Reagents: Buffers or other reagents are contaminated with fluorescent compounds.Use fresh, high-purity reagents and water.
Non-linear or Rapidly Decreasing Signal Substrate Depletion: The substrate is being consumed too quickly by a high concentration of active enzyme.Dilute the enzyme sample to ensure the reaction rate is linear over the measurement period.
Photobleaching: The fluorescent product (AMC) is being destroyed by prolonged exposure to the excitation light.Reduce the intensity of the excitation light or the frequency of readings if possible with your plate reader.
Enzyme Instability: The proteasome is losing activity over the course of the assay.Ensure the assay buffer conditions (pH, ionic strength, cofactors) are optimal for proteasome stability and activity.
High Well-to-Well Variability Pipetting Errors: Inconsistent volumes of reagents are being added to the wells.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells.
Inconsistent Temperature: The temperature across the microplate is not uniform.Ensure the plate is properly equilibrated to the assay temperature before starting the readings.
Microplate Choice: The type of microplate can affect the assay results.Consider testing different types of black microplates (e.g., non-binding surface) as they can influence proteasome activity measurements.[9]

Visualizations

Safe_Handling_Workflow start Start: Receive this compound storage Store at -20°C or -80°C Protect from light and moisture start->storage ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) storage->ppe handling Handle in a Ventilated Area (e.g., Fume Hood) ppe->handling reconstitution Reconstitute in Anhydrous DMSO handling->reconstitution experiment Perform Experiment reconstitution->experiment waste Dispose of Waste According to Institutional Guidelines experiment->waste end End waste->end

Caption: Workflow for the safe handling of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions issue Experimental Issue (e.g., No Signal, High Background) reagents Reagent Integrity - Fresh Substrate? - Correct Buffers? issue->reagents Check instrument Instrument Settings - Correct Wavelengths? - Correct Temperature? issue->instrument Check protocol Protocol Adherence - All Steps Followed? - Correct Volumes? issue->protocol Check optimize_enzyme Optimize Enzyme Concentration reagents->optimize_enzyme run_controls Run Appropriate Controls (Positive, Negative, Blank) reagents->run_controls instrument->run_controls protocol->optimize_enzyme check_plate Test Different Microplates optimize_enzyme->check_plate

Caption: Logical flow for troubleshooting common experimental issues.

References

Effect of different microplate types on Ac-Nle-Pro-Nle-Asp-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-Nle-Pro-Nle-Asp-AMC in enzyme activity assays. Proper microplate selection is critical for obtaining accurate and reproducible results. This guide focuses on the impact of different microplate types on assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate, and what is it used for?

This compound is a fluorogenic substrate used to measure the caspase-like activity of the 26S proteasome.[1][2][3] Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.[2] The resulting fluorescence can be measured to quantify enzyme activity. The excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[2][4]

Q2: Which color microplate should I use for my fluorescence assay?

For fluorescence intensity assays, black opaque microplates are strongly recommended.[5][6][7][8] Black plates minimize background fluorescence and reduce well-to-well crosstalk by absorbing scattered light, which leads to a higher signal-to-noise ratio.[5][6][9] White plates, in contrast, reflect light and can increase the raw fluorescent signal. However, they also increase background fluorescence, which can be problematic for assays with moderate to high background levels.[5][9] White plates are generally preferred for luminescence assays or time-resolved fluorescence (TRF) assays where a delay between excitation and emission measurement allows for the decay of background fluorescence.[7][9]

Q3: What is the difference between polystyrene and polypropylene microplates?

Polystyrene is the most common material for microplates and is suitable for most fluorescence applications.[10] Polypropylene plates are an alternative that offer higher resistance to certain chemicals and can be a better choice for applications involving aggressive solvents.[11] Polypropylene also has low-binding properties, which can be advantageous in enzyme assays to prevent the adsorption of proteins and peptides to the plate surface.

Q4: What are surface-treated microplates, and do I need them for my enzyme assay?

Microplates can have various surface treatments to modulate their binding characteristics. Common types include:

  • Non-Treated (or Medium-Binding): Standard polystyrene plates with a hydrophobic surface that can bind proteins and other large molecules.

  • High-Binding: These plates are treated to increase their affinity for molecules, which is useful for immunoassays like ELISAs where immobilizing an antibody or antigen is necessary.

  • Non-Binding (or Low-Binding): These plates have a hydrophilic surface that minimizes the non-specific binding of proteins, peptides, and nucleic acids.

For most enzymatic assays in solution, including those with this compound, non-binding plates are often the best choice. This is because the adsorption of the enzyme or substrate to the plate surface can alter their effective concentrations and affect the reaction kinetics.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Fluorescence Use of white or clear microplates.Switch to opaque black microplates, which are designed to quench background fluorescence.[5][6][9]
Autofluorescence from assay components or the microplate itself.Ensure you are using a high-quality black microplate. If autofluorescence from assay components is suspected, run a blank control containing all reagents except the enzyme or substrate to determine the source.
Low Signal Intensity Quenching of the fluorescent signal by a black microplate.While black plates are recommended, if the signal is extremely weak, a white plate may be used to maximize light reflection.[9] However, be mindful of the potential for increased background. First, try to optimize the assay by increasing the enzyme or substrate concentration if possible.
Incorrect excitation or emission wavelength settings.For the cleaved AMC fluorophore, use an excitation wavelength around 340-380 nm and an emission wavelength of 440-460 nm.[2][4]
Adsorption of enzyme or substrate to the microplate surface.Use a non-binding or low-binding microplate to minimize surface interactions.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and proper technique. For multi-well additions, consider creating a master mix of reagents.
Crosstalk between wells.Use opaque black microplates to minimize light leakage between adjacent wells.[6][9]
Edge effects due to differential evaporation.Avoid using the outer wells of the plate if evaporation is a concern. Alternatively, fill the outer wells with a buffer or water to create a humidified environment.

Data Presentation: Microplate Comparison

The choice of microplate color can significantly impact the signal-to-noise ratio in a fluorescence assay. Below is a summary of expected relative performance based on microplate type.

Microplate Type Relative Signal Intensity Relative Background Signal-to-Noise Ratio Primary Recommended Use
Opaque Black ModerateVery LowExcellentFluorescence Intensity Assays[6]
Opaque White HighHighGood to PoorLuminescence, Time-Resolved Fluorescence[6][9]
Clear LowModerate to HighPoorAbsorbance (Colorimetric) Assays
Black, Clear Bottom ModerateLowVery GoodCell-based fluorescence assays requiring microscopy
White, Clear Bottom HighHighFairCell-based luminescence/TRF assays requiring microscopy

This table provides a qualitative comparison. Actual values will vary depending on the specific assay conditions and instrumentation.

Experimental Protocols

General Protocol for Measuring Proteasome Activity with this compound

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP. The buffer should be prepared fresh and kept on ice.
  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Store at -20°C, protected from light.
  • Enzyme Preparation: Purified proteasome or cell lysate should be diluted to the desired concentration in cold assay buffer immediately before use.

2. Assay Procedure:

  • Allow all reagents to equilibrate to the assay temperature (e.g., 37°C).
  • Pipette the desired volume of assay buffer into the wells of a black, non-binding 96-well microplate.
  • Add the enzyme preparation to the appropriate wells.
  • To initiate the reaction, add the this compound substrate to all wells. The final substrate concentration should be optimized (e.g., 10-100 µM).
  • Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.
  • Measure the fluorescence intensity kinetically over a desired time period (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

3. Controls:

  • No-Enzyme Control: Contains assay buffer and substrate but no enzyme. This is to determine the rate of spontaneous substrate degradation.
  • No-Substrate Control: Contains assay buffer and enzyme but no substrate. This is to measure the background fluorescence of the enzyme preparation.
  • Inhibitor Control: Contains assay buffer, enzyme, substrate, and a known proteasome inhibitor. This confirms that the measured activity is specific to the proteasome.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition reagents Prepare Assay Buffer, Enzyme, and Substrate add_reagents Add Buffer and Enzyme to Wells reagents->add_reagents plate Select Black, Non-Binding Microplate plate->add_reagents add_substrate Initiate Reaction with Substrate Addition add_reagents->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Measure Fluorescence (Ex: ~360nm, Em: ~460nm) incubate->read_plate analyze Analyze Data (Calculate Reaction Velocity) read_plate->analyze

Caption: A typical workflow for an this compound assay.

Decision Tree for Microplate Selection

G cluster_fluorescence Fluorescence Assay cluster_luminescence Luminescence Assay start Start: Choose Assay Type is_cell_based Cell-based assay? start->is_cell_based Fluorescence is_cell_based_lum Cell-based assay? start->is_cell_based_lum Luminescence black_clear Use Black, Clear-Bottom Plate is_cell_based->black_clear Yes black_opaque Use Opaque Black Plate is_cell_based->black_opaque No white_clear Use White, Clear-Bottom Plate is_cell_based_lum->white_clear Yes white_opaque Use Opaque White Plate is_cell_based_lum->white_opaque No

Caption: A decision guide for selecting the appropriate microplate color.

References

Validation & Comparative

A Head-to-Head Battle of Proteasome Substrates: Ac-Nle-Pro-Nle-Asp-AMC Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, oncology, and neurodegenerative disease, the accurate measurement of proteasome activity is paramount. The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, and its dysregulation is implicated in numerous pathologies. Fluorogenic substrates are indispensable tools for quantifying the activity of the proteasome's distinct catalytic subunits. This guide provides a comprehensive comparison of Ac-Nle-Pro-Nle-Asp-AMC, a substrate for the caspase-like (β1) activity of the proteasome, with other commonly used proteasome substrates.

This comparison will delve into the performance of various substrates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific experimental needs.

Quantitative Comparison of Proteasome Substrates

The choice of substrate is critical for obtaining reliable and reproducible data in proteasome activity assays. The ideal substrate exhibits high specificity for its target catalytic subunit and a strong fluorescent signal upon cleavage. Below is a summary of the key characteristics of this compound and other fluorogenic substrates for the three major proteolytic activities of the proteasome.

Substrate NameTarget Activity (Subunit)Peptide SequenceExcitation (nm)Emission (nm)Reported Specific Activity
This compound Caspase-like (β1) This compound340-360440-460113 nmol/min/mg (26S proteasome)[1], 6.6 nmol/min/mg (20S proteasome)[1]
Z-LLE-AMCCaspase-like (β1)Z-Leu-Leu-Glu-AMC380460Data not available in direct comparison
Boc-LSTR-AMCTrypsin-like (β2)Boc-Leu-Ser-Thr-Arg-AMC340-360440-460Data not available for proteasome
Suc-LLVY-AMCChymotrypsin-like (β5)Suc-Leu-Leu-Val-Tyr-AMC380460Commonly used, but specific activity varies

Experimental Protocols

Accurate and reproducible measurement of proteasome activity is contingent on a well-defined experimental protocol. Below is a detailed methodology for a fluorometric proteasome activity assay, which can be adapted to compare the performance of different substrates.

Protocol: Fluorometric Proteasome Activity Assay

Objective: To measure the kinetic parameters (Vmax and Km) of a proteasome substrate.

Materials:

  • Purified 20S or 26S proteasome

  • Fluorogenic proteasome substrate (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Create a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0-200 µM).

  • Enzyme Preparation: Dilute the purified proteasome to the desired final concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup: To each well of the 96-well plate, add the diluted substrate at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the diluted proteasome to each well. The final reaction volume is typically 100-200 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each substrate concentration.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of each curve.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data to derive these constants.[2][3]

Visualizing the Ubiquitin-Proteasome System

To understand the context in which these substrates are utilized, it is helpful to visualize the broader cellular pathway. The following diagram illustrates the key steps of the ubiquitin-proteasome system.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Workflow cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation cluster_assay In Vitro Activity Assay E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP-dependent Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Binding DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Protein->DUBs Ubiquitin Recycling Peptides Peptides Proteasome->Peptides Degradation Free_Ub Free Ubiquitin DUBs->Free_Ub Purified_Proteasome Purified 20S/26S Proteasome Cleaved_Peptide Cleaved Peptide Purified_Proteasome->Cleaved_Peptide Cleavage Fluorogenic_Substrate Fluorogenic Substrate (e.g., this compound) Fluorogenic_Substrate->Purified_Proteasome Fluorescence Fluorescent Signal (AMC) Cleaved_Peptide->Fluorescence

Caption: Workflow of protein degradation and its measurement.

Conclusion

This compound is a valuable tool for the specific measurement of the caspase-like activity of the proteasome. Its reported high specific activity with the 26S proteasome suggests it is a sensitive substrate for this form of the enzyme.[1] However, the selection of an optimal substrate should always be guided by empirical testing in the specific experimental system being used. Factors such as the source of the proteasome (purified vs. cell lysate), the specific proteasome isoform of interest (constitutive vs. immunoproteasome), and the desired kinetic information will all influence the final choice. By utilizing the protocols and comparative information provided in this guide, researchers can make informed decisions to enhance the accuracy and reliability of their proteasome activity assays.

References

A Comparative Guide to Fluorogenic Substrates for Caspase-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative fluorogenic substrates for measuring the caspase-like activity of the proteasome, a critical target in various research and drug development areas. We present a side-by-side analysis of key performance indicators, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate substrate for your specific research needs.

Introduction to Caspase-Like Proteasome Activity

The 20S proteasome, a multicatalytic protease complex, possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The caspase-like activity, primarily attributed to the β1 subunit of the constitutive proteasome and the β1i (LMP2) subunit of the immunoproteasome, is crucial for processing proteins after acidic residues. The immunoproteasome, in particular, plays a vital role in generating peptides for MHC class I antigen presentation. Accurate measurement of caspase-like activity is therefore essential for immunology, oncology, and neurodegenerative disease research.

Traditionally, Z-LLE-AMC has been a widely used substrate for the β1 subunit. However, the quest for more specific and efficient substrates has led to the development of alternatives like Ac-PAL-AMC, which shows selectivity for the immunoproteasome's β1i subunit. This guide will compare these substrates to help researchers make an informed choice.

Comparative Analysis of Fluorogenic Substrates

The selection of a fluorogenic substrate significantly impacts the accuracy and specificity of proteasome activity assays. Below is a comparison of the most common and alternative substrates for caspase-like activity.

SubstrateTarget Subunit(s)SelectivityKey Characteristics
Z-LLE-AMC β1 (Constitutive)Primarily constitutive proteasomeA standard substrate for measuring caspase-like activity. The C-terminal glutamate is preferentially recognized by the acidic Arg53 residue in the S1 binding pocket of the β1 subunit.[1]
Ac-PAL-AMC β1i (Immunoproteasome)Selective for immunoproteasomeThe C-terminal leucine is preferentially recognized by the neutral Leu53 residue in the S1 binding pocket of the β1i subunit, conferring selectivity.[1] It is minimally hydrolyzed by the constitutive proteasome.[2]
Ac-nLPnLD-AMC Caspase-like sites (β1)Cleaved by the caspase-like site (postglutamyl peptide hydrolase - PGPH). It can be used to determine the effects of compounds on protein turnover rates.

Experimental Data Summary:

While specific kinetic constants (Km, Vmax, kcat) are not consistently reported across comparable studies in the public domain, existing research provides valuable insights into substrate selectivity:

  • Selectivity of Ac-PAL-AMC: In cell lysates, Ac-PAL-AMC demonstrates significant selectivity for the immunoproteasome. In HeLa cells treated with IFN-γ to induce immunoproteasome expression, the signal from Ac-PAL-AMC increased 5.2-fold, indicating its preferential cleavage by the immunoproteasome.[1] Conversely, it is not efficiently hydrolyzed by the constitutive proteasome.[2]

  • Z-LLE-AMC Activity: The signal from Z-LLE-AMC, a substrate for the constitutive proteasome, showed a more modest 1.5-fold increase in the same IFN-γ treated HeLa cells, suggesting some level of cross-reactivity or upregulation of total proteasome activity.[1]

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated.

Proteasome_Activity_Assay Mechanism of Fluorogenic Substrate Cleavage cluster_proteasome 20S Proteasome Proteasome Proteasome (β1 or β1i subunit) Cleavage Proteasome->Cleavage FluorogenicSubstrate Fluorogenic Substrate (e.g., Ac-PAL-AMC) FluorogenicSubstrate->Cleavage Peptide Peptide Fragment Cleavage->Peptide Fluorophore Free Fluorophore (e.g., AMC) Cleavage->Fluorophore Fluorescence Fluorescent Signal (Ex/Em ~345/445 nm) Fluorophore->Fluorescence Excitation

Caption: Mechanism of proteasome-mediated fluorogenic substrate cleavage.

Experimental_Workflow Experimental Workflow for Comparing Substrates Start Start PrepareLysates Prepare Cell Lysates or Purified Proteasomes Start->PrepareLysates SubstratePrep Prepare Substrate Stock Solutions (Ac-PAL-AMC, Z-LLE-AMC, etc.) Start->SubstratePrep AssaySetup Set up Assay Plate: - Lysate/Proteasome - Assay Buffer - Substrate PrepareLysates->AssaySetup SubstratePrep->AssaySetup Incubation Incubate at 37°C AssaySetup->Incubation Measurement Measure Fluorescence Kinetically (Ex/Em ~345/445 nm) Incubation->Measurement DataAnalysis Analyze Data: - Calculate initial rates - Compare activities Measurement->DataAnalysis End End DataAnalysis->End

Caption: General workflow for comparing fluorogenic proteasome substrates.

Experimental Protocols

This section provides a detailed methodology for a fluorogenic proteasome activity assay that can be adapted to compare different substrates in cell lysates.

Objective: To measure and compare the caspase-like activity of the proteasome using alternative fluorogenic substrates.

Materials:

  • Cells of interest (e.g., cell lines with known expression levels of constitutive and immunoproteasomes)

  • Fluorogenic substrates:

    • Ac-PAL-AMC (for β1i activity)

    • Z-LLE-AMC (for β1 activity)

    • Other substrates of interest

  • Proteasome Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.

  • Proteasome inhibitor (e.g., MG-132 or a subunit-specific inhibitor) for negative controls.

  • 96-well black, flat-bottom plates.

  • Fluorometric plate reader with excitation/emission wavelengths of approximately 345 nm and 445 nm, respectively.

Procedure:

  • Cell Lysate Preparation: a. Culture cells to the desired confluency. For experiments comparing constitutive and immunoproteasomes, consider treating cells with an inducing agent like IFN-γ to upregulate immunoproteasome expression. b. Harvest cells and wash twice with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer. d. Lyse the cells by sonication on ice or by multiple freeze-thaw cycles. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay). g. Aliquot the lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Assay Protocol: a. Prepare stock solutions of the fluorogenic substrates in DMSO (e.g., 10 mM). b. On the day of the experiment, thaw the cell lysate and substrate stocks on ice. c. Prepare a working solution of each substrate in Assay Buffer to the desired final concentration (a typical starting point is 20-50 µM).[2] d. In a 96-well black plate, add cell lysate to each well (e.g., 20-50 µg of total protein). e. For negative controls, pre-incubate a set of wells containing lysate with a proteasome inhibitor for 15-30 minutes at 37°C. f. To initiate the reaction, add the substrate working solution to each well. g. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. h. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm.

  • Data Analysis: a. For each substrate, subtract the fluorescence values of the inhibitor-treated wells (negative control) from the corresponding untreated wells to determine the specific proteasome activity. b. Plot the specific fluorescence intensity against time. c. Determine the initial rate of the reaction (V₀) from the linear portion of the curve. d. Compare the V₀ values obtained for each substrate to assess their relative cleavage efficiency by the proteasomes in the cell lysate.

Conclusion

The choice of a fluorogenic substrate is a critical determinant for the successful measurement of caspase-like proteasome activity. While Z-LLE-AMC remains a standard for assessing the constitutive proteasome's β1 subunit, Ac-PAL-AMC emerges as a valuable alternative for specifically probing the β1i subunit of the immunoproteasome . The enhanced selectivity of Ac-PAL-AMC allows for a more precise dissection of the roles of the constitutive and immunoproteasomes in various biological processes. For researchers investigating the immunoproteasome, Ac-PAL-AMC is a superior tool. When the goal is to measure the overall caspase-like activity or focus on the constitutive proteasome, Z-LLE-AMC is a suitable choice. The provided experimental protocol offers a robust framework for comparing these and other novel substrates, enabling researchers to select the optimal reagent for their specific experimental needs and contributing to more accurate and reliable data in the fields of immunology, cancer biology, and drug discovery.

References

A Comparative Guide to Non-Peptidic Substrates for Measuring Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a pivotal role in cellular processes ranging from cell cycle regulation to immune surveillance. Consequently, the proteasome has emerged as a significant therapeutic target for various diseases, including cancer. Accurate measurement of proteasome activity is paramount for both basic research and the development of novel proteasome inhibitors. While traditional fluorogenic peptide substrates have been widely used, they are often limited by their poor cell permeability and potential for off-target cleavage by other cellular proteases.

This guide provides a comprehensive comparison of non-peptidic substrates, primarily focusing on activity-based probes (ABPs), for measuring proteasome activity. These probes offer significant advantages, including covalent and irreversible binding to active proteasome subunits, cell permeability for in vivo studies, and the ability to profile the activity of all active catalytic subunits.

Mechanism of Action: Activity-Based Probes

Non-peptidic activity-based probes are designed to specifically target and covalently modify the active sites of the proteasome. These probes typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with the active site threonine residue, a recognition element that directs the probe to the proteasome's active sites, and a reporter tag (e.g., a fluorophore or biotin) for detection and quantification. The vinyl sulfone and epoxyketone moieties are common warheads that react in a mechanism-based manner with the N-terminal threonine of the proteasome's active β-subunits.

G cluster_probe Activity-Based Probe cluster_detection Detection b1 β1 (Caspase-like) Detection Fluorescence Detection (In-gel, Microscopy, Flow Cytometry) b2 β2 (Trypsin-like) b5 β5 (Chymotrypsin-like) ABP Reporter Tag (e.g., Fluorophore) Recognition Element Reactive Group (Warhead) ABP->b1 Covalent Modification ABP->b2 Covalent Modification ABP->b5 Covalent Modification

Mechanism of action of a non-peptidic activity-based proteasome probe.

Comparison of Non-Peptidic Proteasome Probes

Probe NameChemical ClassReporter TagCell PermeableIn Vivo ApplicabilityTarget SubunitsIC50 (Chymotrypsin-like)Notes
MV151 (Bodipy TMR-Ahx3L3VS) Peptide Vinyl SulfoneBODIPY-TMRYes[1][2][3]Yes[1][2][3]β1, β2, β5[1]~100 nM[4]Broad-spectrum probe, allows for sensitive in-gel detection and live-cell imaging.[1][2][3] May have some off-target activity towards papain-like cysteine proteases.[3]
Me4BodipyFL-Ahx3Leu3VS (UbiQ-018) Peptide Vinyl SulfoneBODIPY-FLYes[5]Yes[5]β1, β2, β5[5]Not specifiedEnables accurate profiling of proteasome activity in cell lysates, intact cells, and patient-derived material with high sensitivity using SDS-PAGE.[5]
Dansyl-Ahx3L3VS Peptide Vinyl SulfoneDansylYes[6]Yesβ1, β2, β5Not specifiedOne of the first cell-permeable ABPs.[6] Detection requires anti-dansyl antibodies for Western blotting due to the low quantum yield of the dansyl fluorophore.[2][4]
BODIPY-epoxomicin EpoxyketoneBODIPYYes[6]YesPreferentially β5, but labels all catalytic subunitsNot specifiedMore specific for proteasome catalytic subunits compared to MV151.[6]
LJL-1 / LJL-2 EpoxyketoneNot specifiedYes[1]Not specifiedBased on carfilzomib and bortezomib backbones, respectivelyNot specifiedActive site-directed probes designed based on the structures of known proteasome inhibitor drugs.[1]

Note: IC50 values can vary significantly depending on the assay conditions, cell type, and purity of the proteasome preparation. The provided values should be considered as an approximate guide.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for using non-peptidic activity-based probes for in-gel proteasome activity profiling and live-cell imaging.

In-Gel Proteasome Activity Profiling using Me4BodipyFL-Ahx3Leu3VS

This protocol allows for the visualization and quantification of active proteasome subunits in cell lysates.[6]

Materials:

  • Cell lysate

  • Me4BodipyFL-Ahx3Leu3VS (50 µM stock in DMSO)

  • Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO) for control

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Fluorescence gel scanner (e.g., Typhoon Imager) with appropriate filters for BODIPY-FL (Excitation: ~488 nm, Emission: ~520 nm)

Procedure:

  • Prepare cell lysates by standard methods and determine protein concentration.

  • In a microcentrifuge tube, incubate 20-50 µg of cell lysate with 1 µM Me4BodipyFL-Ahx3Leu3VS for 1-2 hours at 37°C. For a negative control, pre-incubate a parallel sample with a proteasome inhibitor (e.g., 10 µM MG132) for 30 minutes at 37°C before adding the probe.

  • Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteasome subunits by scanning the gel using a fluorescence scanner.

  • Quantify the fluorescence intensity of the bands corresponding to the active proteasome subunits (β1, β2, and β5) using appropriate software.

G start Start: Prepare Cell Lysate incubate Incubate Lysate with Me4BodipyFL-Ahx3Leu3VS (1-2h at 37°C) start->incubate control Pre-incubate with Proteasome Inhibitor (Negative Control) start->control stop_reaction Stop Reaction with SDS-PAGE Loading Buffer and Boil incubate->stop_reaction control->incubate sds_page Separate Proteins by SDS-PAGE stop_reaction->sds_page scan Visualize Fluorescence with Gel Scanner sds_page->scan quantify Quantify Band Intensity scan->quantify end_node End: Proteasome Activity Profile quantify->end_node

Workflow for in-gel proteasome activity profiling.
Live-Cell Imaging of Proteasome Activity using MV151

This protocol enables the visualization of active proteasomes in living cells.[3]

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • MV151 (Bodipy TMR-Ahx3L3VS) (10 µM stock in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixation, optional)

  • Confocal microscope with appropriate filters for BODIPY-TMR (Excitation: ~543 nm, Emission: ~570 nm)

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes or coverslips.

  • Replace the culture medium with fresh medium containing 0.5-2 µM MV151.

  • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

  • Wash the cells three times with warm PBS to remove excess probe.

  • Add fresh culture medium or PBS to the cells.

  • (Optional) For fixed-cell imaging, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Image the cells using a confocal microscope. Active proteasomes will appear as fluorescent puncta in the nucleus and cytoplasm.

Conclusion

Non-peptidic substrates, particularly activity-based probes, represent a powerful class of tools for the investigation of proteasome activity. Their ability to covalently label active subunits, coupled with their cell permeability, allows for a wide range of applications from in vitro biochemical assays to in vivo imaging in living organisms. The choice of a specific probe will depend on the experimental requirements, including the desired detection method, sensitivity, and specificity. By providing detailed protocols and a comparative overview, this guide aims to facilitate the selection and application of these valuable reagents for researchers in both academia and industry.

References

Validating Proteasome Activity: A Comparative Guide to Ac-Nle-Pro-Nle-Asp-AMC and Alternative Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system, the accurate measurement of proteasome activity is paramount. The fluorogenic peptide Ac-Nle-Pro-Nle-Asp-AMC stands as a specific and widely used tool for assessing the caspase-like activity of the 26S proteasome. This guide provides an objective comparison of this substrate with other common fluorogenic alternatives, supported by available experimental data, and details protocols for their use. Furthermore, it explores alternative, non-fluorogenic methods for a comprehensive overview of proteasome activity validation.

The 26S proteasome is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. Its proteolytic activity is divided into three main types: chymotrypsin-like, trypsin-like, and caspase-like, each with distinct substrate specificities. The validation of data obtained from proteasome activity assays relies heavily on the choice of substrate and methodology.

Comparison of Fluorogenic Substrates for Proteasome Activity

Fluorogenic peptide substrates are the most common tools for measuring proteasome activity. These peptides are designed to be specifically cleaved by one of the proteasome's active sites, releasing a fluorescent molecule, typically 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the enzymatic activity.

This compound is a highly specific substrate for the caspase-like (β1) subunit of the 26S proteasome.[1][2] Its design, incorporating the non-natural amino acid norleucine (Nle), enhances its specificity.[1]

Below is a comparative overview of this compound and other commonly used fluorogenic substrates for the three principal proteasome activities. While direct head-to-head comparisons of kinetic parameters (Km and Vmax) under identical conditions are limited in the literature, the following tables summarize available data to provide a relative performance overview.

Table 1: Comparison of Fluorogenic Substrates for Proteasome Catalytic Activities

Proteasome ActivitySubstratePeptide SequenceTarget Subunit(s)Reported Specific Activity/Kinetics
Caspase-Like This compound This compoundβ1Specific activity with 26S proteasome (rabbit muscle): 113 nmol/min/mg; 20S proteasome (yeast): 6.6 nmol/min/mg.[2]
Z-LLE-AMCZ-Leu-Leu-Glu-AMCβ1A commonly used substrate for caspase-like activity.[3]
Chymotrypsin-Like Suc-LLVY-AMCSuc-Leu-Leu-Val-Tyr-AMCβ5The most potent proteasomal activity is generally the chymotrypsin-like one.[4]
Trypsin-Like Boc-LRR-AMCBoc-Leu-Arg-Arg-AMCβ2Standard substrate for trypsin-like activity.

Note: The specific activity and kinetic values can vary significantly depending on the source of the proteasome (e.g., species, tissue), its purity, and the specific assay conditions (e.g., buffer composition, temperature).

Experimental Protocols

Accurate and reproducible data is contingent on meticulously executed experimental protocols. Below are detailed methodologies for performing proteasome activity assays in cell lysates using fluorogenic substrates.

General Protocol for Proteasome Activity Assay in Cell Lysates

This protocol can be adapted for all the fluorogenic substrates listed above.

1. Cell Lysis:

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 2 mM ATP).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Proteasome Activity Assay:

  • In a black 96-well plate, add 20-50 µg of cell lysate per well.

  • To determine the proteasome-specific activity, prepare parallel wells containing the cell lysate and a specific proteasome inhibitor (e.g., 20 µM MG132). Incubate for 15 minutes at 37°C.

  • Prepare the fluorogenic substrate stock solution in DMSO and dilute to the final working concentration (typically 20-100 µM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA).

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm using a microplate reader.

  • Record the fluorescence every 5 minutes for 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (change in fluorescence intensity per minute).

  • Subtract the rate of the inhibitor-treated sample from the rate of the untreated sample to determine the proteasome-specific activity.

  • A standard curve using free AMC can be generated to convert the fluorescence units to the amount of cleaved substrate.

Caption: General workflow for measuring proteasome activity using fluorogenic substrates.

Mechanism of Fluorogenic Proteasome Activity Assay

The underlying principle of this assay is the enzymatic cleavage of a peptide substrate linked to a fluorophore.

G Substrate This compound (Non-fluorescent) Proteasome 26S Proteasome (Caspase-like activity) Substrate->Proteasome Binding & Cleavage Products Cleaved Peptide + Free AMC (Fluorescent) Proteasome->Products

Caption: Mechanism of this compound cleavage by the 26S proteasome.

Alternative Methods for Proteasome Activity Validation

While fluorogenic assays are widely used, other methods offer distinct advantages and can be used for orthogonal validation of results.

Table 2: Comparison of Alternative Proteasome Activity Assay Methods

MethodPrincipleAdvantagesDisadvantages
Bioluminescent Assays Utilizes peptide substrates linked to aminoluciferin. Cleavage by the proteasome releases aminoluciferin, which is a substrate for luciferase, generating light.[5][6]High sensitivity, low background, suitable for high-throughput screening.[5]Requires specific reagents and a luminometer.
Activity-Based Probes (ABPs) Covalent, irreversible binding of a tagged inhibitor to the active sites of the proteasome. The tag (e.g., a fluorophore or biotin) allows for detection and quantification.[7]Directly measures active enzyme concentration, can be used in intact cells and for in-gel visualization.Synthesis of probes can be complex; may not reflect true substrate turnover.
Antibody-Based Methods Utilizes antibodies to capture proteasomes, followed by an activity assay. Can also be used to measure the levels of specific proteasome subunits.Can provide information on the abundance of specific proteasome complexes.Does not directly measure enzymatic activity.
Reporter Proteins Genetically encoded fluorescent proteins fused to a degradation signal (degron). Proteasome activity is measured by the rate of fluorescence decay.Allows for the measurement of proteasome activity in living cells over time.Can be influenced by factors other than proteasome activity (e.g., protein synthesis rates).
Bioluminescent Proteasome Assay Workflow

G cluster_workflow Bioluminescent Proteasome Assay Workflow Cell_Culture 1. Culture Cells in Plate Reagent_Addition 2. Add Proteasome-Glo™ Reagent Incubation 3. Incubate at Room Temperature Luminescence_Measurement 4. Measure Luminescence

Caption: A simplified "add-mix-measure" workflow for bioluminescent proteasome assays.

Conclusion

References

Unveiling the Specificity of a Proteasome Probe: A Comparative Guide to Ac-Nle-Pro-Nle-Asp-AMC Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise target of a chemical probe is paramount. This guide provides a comprehensive comparison of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, primarily used to measure the caspase-like activity of the proteasome, and explores its potential for cross-reactivity with other cellular proteases.

This compound is a valuable tool for investigating the activity of the 26S and 20S proteasomes, large multi-catalytic protease complexes central to cellular protein degradation.[1][2][3] Specifically, this substrate is cleaved at the post-glutamyl peptide hydrolase (PGPH) or caspase-like site, which is located in the β1 subunit of the proteasome's 20S core particle.[1][4][5] The cleavage of the bond following the aspartic acid (Asp) residue releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for real-time measurement of enzymatic activity.[6]

While designed as a proteasome substrate, the presence of an aspartic acid residue at the P1 position—the amino acid immediately preceding the cleavage site—raises the possibility of cross-reactivity with other proteases that exhibit a similar cleavage preference, most notably the caspase family of enzymes.[7][8][9] Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation and are well-known for their specificity in cleaving substrates after aspartic acid residues.[9][10]

This guide summarizes the known quantitative data for this compound's interaction with the proteasome, compares its sequence to established substrates for other proteases, and provides a detailed experimental protocol for assessing its cross-reactivity.

Quantitative Data Summary

The following table summarizes the known specific activities of this compound with different proteasome complexes.

EnzymeSpecific Activity (nmol/min/mg)Source
26S Proteasome (rabbit muscle)113[1]
20S Proteasome (yeast)6.6[1]

Currently, there is a lack of published, direct, and quantitative experimental data on the cross-reactivity of this compound with a broad panel of other cellular proteases.

Comparison with Other Protease Substrates

To contextualize the potential for cross-reactivity, the following table compares the amino acid sequence of this compound with established fluorogenic substrates for specific caspases.

SubstrateAmino Acid SequencePrimary Target Protease(s)
This compound Ac-Nle-Pro-Nle-Asp- Proteasome (Caspase-like activity)
Ac-DEVD-AMCAc-Asp-Glu-Val-Asp-Caspase-3, Caspase-7
Ac-LEHD-AMCAc-Leu-Glu-His-Asp-Caspase-9
Ac-YVAD-AMCAc-Tyr-Val-Ala-Asp-Caspase-1
Ac-IETD-AMCAc-Ile-Glu-Thr-Asp-Caspase-8

The comparison highlights that while the P1 residue (Asp) is the same, the preceding amino acids (P2, P3, and P4) differ significantly. These upstream residues play a crucial role in determining the substrate specificity of individual proteases. The unique Nle-Pro-Nle sequence in this compound was specifically designed based on the extended substrate specificity of the proteasome's caspase-like sites.[11]

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a systematic screening against a panel of purified cellular proteases is required. Below is a detailed methodology for such an experiment.

Objective: To quantify the enzymatic activity of a panel of cellular proteases on the fluorogenic substrate this compound.

Materials:

  • This compound

  • Purified, active forms of relevant cellular proteases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10, Calpain-1, Calpain-2, Cathepsin B, Cathepsin L, etc.)

  • Specific assay buffers for each protease

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation at 340-360 nm and emission at 440-460 nm

  • Positive control substrates for each protease being tested (e.g., Ac-DEVD-AMC for Caspase-3)

  • Protease inhibitors as negative controls

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute and dilute each purified protease to its optimal working concentration in its respective assay buffer.

    • Prepare working solutions of all substrates in the appropriate assay buffers. The final substrate concentration should be at or below the Km value, if known, or at a concentration determined from preliminary optimization experiments (typically 10-50 µM).

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate for each protease to be tested:

      • Test Reaction: Protease + this compound

      • Positive Control: Protease + its known preferred substrate

      • Substrate Autohydrolysis Control: this compound in assay buffer (no enzyme)

      • Enzyme Autolysis Control: Protease in assay buffer (no substrate)

      • Inhibitor Control: Protease + specific inhibitor + this compound

  • Reaction Initiation and Measurement:

    • Add the appropriate assay buffer to all wells.

    • Add the substrate to the designated wells.

    • Initiate the reaction by adding the diluted protease to the appropriate wells.

    • Immediately place the microplate in a pre-warmed (usually 37°C) fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for at least 30 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~350 nm and the emission wavelength to ~450 nm.

  • Data Analysis:

    • For each reaction, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of substrate autohydrolysis from all reaction rates.

    • Compare the reaction velocity of each protease with this compound to the velocity with its optimal, cognate substrate.

    • Express the cross-reactivity as a percentage of the activity observed with the optimal substrate.

    • Calculate kinetic parameters such as Km and kcat for significant off-target interactions to provide a more detailed comparison.

Visualizing Potential Interactions

The following diagrams illustrate the intended enzymatic pathway for this compound and its potential for off-target cleavage by other proteases.

G cluster_proteasome Proteasome-Mediated Cleavage Substrate This compound Proteasome 26S/20S Proteasome (β1 subunit) Substrate->Proteasome Binding to caspase-like site Products Ac-Nle-Pro-Nle-Asp + AMC (Fluorescent) Proteasome->Products Cleavage

Intended signaling pathway for this compound.

G cluster_target Primary Target cluster_off_target Potential Off-Targets Substrate This compound Proteasome Proteasome (Caspase-like activity) Substrate->Proteasome High Specificity Caspases Caspases (e.g., Caspase-3, -7, -9) Substrate->Caspases Potential Cross-reactivity Other Other Asp-C-terminal cleaving proteases Substrate->Other Potential Cross-reactivity

Logical relationship of potential cross-reactivity.

Conclusion

This compound is a well-established and specific substrate for measuring the caspase-like activity of the proteasome. However, its utility as a highly specific probe relies on a thorough understanding of its potential interactions with other cellular proteases. Based on its P1 aspartate residue, a degree of cross-reactivity with caspases is plausible, but the extent of this interaction has not been rigorously quantified in the available literature.

For researchers investigating cellular pathways where both proteasome and caspase activities are modulated, it is crucial to either perform the cross-reactivity profiling described herein or to use this substrate in conjunction with highly specific inhibitors for both the proteasome and caspases to ensure accurate interpretation of experimental results. The development of more specific substrates and the comprehensive profiling of existing ones will continue to be a vital endeavor in the field of chemical biology and drug discovery.

References

A Head-to-Head Comparison: Ac-Nle-Pro-Nle-Asp-AMC versus Activity-Based Probes for Proteasome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of proteasome activity analysis, the choice of methodology is critical. This guide provides an objective comparison of two prominent tools: the fluorogenic substrate Ac-Nle-Pro-Nle-Asp-AMC and activity-based probes (ABPs), offering a detailed examination of their mechanisms, applications, and performance based on experimental data.

The proteasome, a multi-catalytic protease complex, is a cornerstone of cellular protein homeostasis and a validated therapeutic target.[1][2] Accurate measurement of its activity is paramount in basic research and drug discovery. Eukaryotic proteasomes possess three distinct catalytic activities, executed by the β1, β2, and β5 subunits, corresponding to caspase-like, trypsin-like, and chymotrypsin-like specificities, respectively.[3] This guide dissects the capabilities of a widely used substrate for measuring caspase-like activity, this compound, and the versatile class of activity-based probes for comprehensive proteasome profiling.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two tools lies in their interaction with the proteasome's active sites. This compound is a fluorogenic substrate, whereas activity-based probes are covalent inhibitors.

This compound: This synthetic peptide is designed to be specifically recognized and cleaved by the caspase-like (β1) subunit of the proteasome after the aspartic acid residue.[4][5][6] The peptide is conjugated to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by an active proteasome, the free AMC is released, resulting in a measurable increase in fluorescence. This method provides a kinetic readout of the caspase-like activity.

Activity-Based Probes (ABPs): ABPs are mechanism-based inhibitors that form a stable, covalent bond with the active site threonine of the proteasome subunits.[7] These probes are ingeniously designed with three key components: a peptide recognition element that directs them to the proteasome's active sites, a reactive "warhead" (e.g., epoxyketone or vinyl sulfone) that forms the covalent linkage, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis.[8] This irreversible binding allows for the direct labeling and quantification of active proteasome subunits.

Visualizing the Mechanisms

To illustrate these distinct mechanisms, the following diagrams were generated using the Graphviz (DOT language).

AcNleProNleAspAMC_Mechanism Proteasome Active Proteasome (Caspase-like Site) Cleavage Enzymatic Cleavage Proteasome->Cleavage Binds Substrate This compound (Non-fluorescent) Substrate->Cleavage Cleavage->Proteasome Releases Products Cleaved Peptide + Free AMC (Fluorescent) Cleavage->Products Detection Fluorescence Detection Products->Detection

Caption: Mechanism of this compound for proteasome activity measurement.

ABP_Mechanism Proteasome Active Proteasome Subunit Covalent_Bond Covalent Bond Formation (Irreversible) Proteasome->Covalent_Bond Binds ABP Activity-Based Probe (Peptide-Warhead-Tag) ABP->Covalent_Bond Labeled_Proteasome Labeled Proteasome (with Reporter Tag) Covalent_Bond->Labeled_Proteasome Analysis Downstream Analysis (Gel, MS, Imaging) Labeled_Proteasome->Analysis Experimental_Workflow cluster_0 Sample Preparation cluster_1 Method 1: Fluorogenic Substrate Assay cluster_2 Method 2: Activity-Based Probe Profiling Cell_Culture Cell Culture/ Tissue Homogenate Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Substrate_Assay Incubate lysate with This compound Quantification->Substrate_Assay ABP_Labeling Incubate lysate with Fluorescent ABP Quantification->ABP_Labeling Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Assay->Fluorescence_Reading Data_Analysis_1 Calculate Activity Rate Fluorescence_Reading->Data_Analysis_1 Comparison Comparative Analysis Data_Analysis_1->Comparison SDS_PAGE SDS-PAGE ABP_Labeling->SDS_PAGE Gel_Scanning Fluorescence Gel Scanning SDS_PAGE->Gel_Scanning Data_Analysis_2 Quantify Band Intensity Gel_Scanning->Data_Analysis_2 Data_Analysis_2->Comparison

References

Bioluminescent assays as an alternative to fluorogenic proteasome assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal assay for measuring proteasome activity is critical for generating robust and reliable data. This guide provides an objective comparison of bioluminescent and fluorogenic proteasome assays, supported by experimental data and detailed protocols, to aid in making an informed decision.

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in cell cycle regulation, apoptosis, and signal transduction. Consequently, the proteasome has emerged as a significant therapeutic target, particularly in oncology. Assays to measure proteasome activity are therefore indispensable tools in basic research and drug discovery. Two of the most common methods rely on either bioluminescence or fluorescence detection. While both approaches typically use a peptide substrate that is cleaved by the proteasome, the nature of the reporter molecule and the detection method lead to significant differences in performance.

At a Glance: Key Performance Differences

Bioluminescent assays have emerged as a superior alternative to traditional fluorogenic assays for many applications, primarily due to their enhanced sensitivity, wider dynamic range, and lower susceptibility to interference from fluorescent compounds.

FeatureBioluminescent AssaysFluorogenic Assays
Sensitivity High (can detect as low as 0.5 ng/ml of 20S proteasome)Moderate to Low
Dynamic Range Wide (linear over approximately 4 logs of proteasome concentration)Narrow
Signal-to-Noise Ratio Excellent, due to low backgroundProne to high background from autofluorescence and fluorescent compounds
Compound Interference LowHigh potential for interference from fluorescent test compounds
Assay Format Homogeneous "add-mix-measure"Often requires cell lysis and separation steps
Cell Permeability Reagents for cell-based assays are availableMany substrates are not cell-permeable

Unveiling the Mechanisms: How They Work

The fundamental principle behind both assay types involves the proteasome's recognition and cleavage of a specific peptide substrate, which in turn generates a detectable signal. However, the signal generation pathways are distinct.

Bioluminescent Proteasome Assays: A Coupled-Enzyme Reaction

Bioluminescent assays for proteasome activity utilize a coupled-enzyme, homogeneous format.[1] The process begins with a luminogenic substrate, which is a peptide sequence recognized by the proteasome conjugated to aminoluciferin. When the proteasome cleaves the peptide, it releases aminoluciferin. This liberated aminoluciferin then acts as a substrate for a stabilized luciferase enzyme present in the reagent mix, which in the presence of ATP and oxygen, generates a stable "glow-type" luminescent signal.[2] The intensity of this light is directly proportional to the proteasome activity.[2]

Bioluminescent Proteasome Assay Workflow cluster_0 Step 1: Substrate Cleavage cluster_1 Step 2: Light Generation Proteasome Proteasome Cleaved_Peptide Cleaved Peptide Proteasome->Cleaved_Peptide Cleavage Aminoluciferin Aminoluciferin Proteasome->Aminoluciferin Luminogenic_Substrate Peptide-Aminoluciferin Luminogenic_Substrate->Proteasome Luciferase Luciferase Aminoluciferin->Luciferase Light Light Signal Luciferase->Light ATP_O2 ATP + O2 ATP_O2->Luciferase Fluorogenic Proteasome Assay Workflow cluster_0 Step 1: Substrate Cleavage cluster_1 Step 2: Fluorescence Detection Proteasome Proteasome Cleaved_Peptide Cleaved Peptide Proteasome->Cleaved_Peptide Cleavage AMC Free AMC Proteasome->AMC Fluorogenic_Substrate Peptide-AMC Fluorogenic_Substrate->Proteasome Fluorescence Fluorescence Emission (e.g., 460 nm) AMC->Fluorescence Excitation_Light Excitation Light (e.g., 380 nm) Excitation_Light->AMC

References

Correlating Ac-Nle-Pro-Nle-Asp-AMC assay results with Western blot analysis of ubiquitinated proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Correlating Proteasome Activity and Ubiquitination Levels

In the intricate world of cellular regulation, the ubiquitin-proteasome system (UPS) plays a pivotal role in maintaining protein homeostasis. Two key techniques employed by researchers to investigate this pathway are the Ac-Nle-Pro-Nle-Asp-AMC assay, which measures proteasome activity, and Western blot analysis, which visualizes ubiquitinated proteins. This guide provides a comprehensive comparison of these two methods, offering insights into how their results can be correlated to provide a more complete picture of UPS function.

Comparing Methodologies: A Tabular Overview
FeatureThis compound AssayWestern Blot for Ubiquitinated Proteins
Principle Fluorometric measurement of the caspase-like activity of the 26S proteasome.Immunodetection of ubiquitin-conjugated proteins separated by molecular weight.
Primary Output Quantitative data on the rate of substrate cleavage, reflecting proteasome activity.Qualitative and semi-quantitative data on the abundance and size distribution of ubiquitinated proteins.
Information Gained Functional activity of the proteasome's catalytic core.Accumulation or degradation of ubiquitinated protein substrates.
Throughput High-throughput, suitable for screening multiple samples in a plate-based format.Lower throughput, involves multiple steps including gel electrophoresis and antibody incubations.
Sensitivity High, capable of detecting subtle changes in proteasome activity.Moderate, dependent on antibody affinity and the abundance of ubiquitinated proteins.
Specificity Specific for the caspase-like (β1) subunit activity of the proteasome.Can be tailored with specific antibodies to detect total ubiquitin or specific ubiquitin chain linkages (e.g., K48, K63).
Equipment Fluorescence plate reader.Electrophoresis and blotting apparatus, imaging system (chemiluminescence or fluorescence).
The Synergy of Combined Analysis

The this compound assay provides a dynamic measure of the proteasome's catalytic function. An increase in the fluorescent signal over time indicates higher proteasomal activity. Conversely, a decrease in signal suggests inhibition of the proteasome.

Western blot analysis for ubiquitinated proteins offers a snapshot of the upstream events leading to proteasomal degradation. An accumulation of high molecular weight ubiquitin smears or specific bands indicates that proteins are being tagged for degradation.

By correlating the results from these two assays, researchers can gain deeper insights. For instance, an increase in ubiquitinated proteins (observed by Western blot) should, in a functional system, be followed by an increase in proteasome activity (measured by the this compound assay) to clear these tagged proteins. Conversely, if ubiquitinated proteins accumulate without a corresponding increase in proteasome activity, it could signify a dysfunctional or inhibited proteasome.

Experimental Protocols

This compound Proteasome Activity Assay

This protocol outlines the measurement of caspase-like proteasome activity in cell lysates.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

  • This compound substrate (e.g., from MedChemExpress, Cayman Chemical)[1][2]

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)[2]

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required for the experiment.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Dilute the protein lysates to the same concentration in assay buffer.

    • In a 96-well black microplate, add a consistent amount of protein lysate to each well.

    • Prepare a blank well containing only assay buffer.

  • Substrate Addition and Measurement:

    • Prepare a working solution of the this compound substrate in assay buffer.

    • Add the substrate to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity against time. The slope of the linear portion of the curve represents the rate of proteasome activity.

Western Blot Analysis of Ubiquitinated Proteins

This protocol describes the detection of total ubiquitinated proteins in cell lysates.

Materials:

  • Cells of interest

  • RIPA buffer with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM))[3]

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Harvest and lyse cells in RIPA buffer containing protease and deubiquitinase inhibitors.[4]

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli buffer.

  • Gel Electrophoresis:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight. Ubiquitinated proteins will appear as a high molecular weight smear.[5]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system. The presence of a ladder or smear of bands at higher molecular weights indicates ubiquitinated proteins.[6]

Visualizing the Workflow and Underlying Biology

To better understand the experimental processes and the biological context, the following diagrams have been generated.

experimental_workflow cluster_assay This compound Assay cluster_wb Western Blot for Ubiquitinated Proteins assay_lysis Cell Lysis assay_quant Protein Quantification assay_lysis->assay_quant assay_setup Assay Setup in 96-well Plate assay_quant->assay_setup assay_measure Fluorescence Measurement assay_setup->assay_measure assay_data Data Analysis (Rate of Activity) assay_measure->assay_data wb_lysis Cell Lysis with DUB Inhibitors wb_quant Protein Quantification wb_lysis->wb_quant wb_sds SDS-PAGE wb_quant->wb_sds wb_transfer Protein Transfer wb_sds->wb_transfer wb_immuno Immunoblotting wb_transfer->wb_immuno wb_detect Chemiluminescent Detection wb_immuno->wb_detect

Figure 1: Experimental workflows for the two assays.

ubiquitin_proteasome_pathway Protein Target Protein E3 E3 (Ligase) Protein->E3 Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 Ub_Protein Ubiquitinated Protein E3->Ub_Protein Ubiquitin Transfer Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation

Figure 2: The Ubiquitin-Proteasome Signaling Pathway.

data_correlation WB_Result Western Blot: Increased Ubiquitin Smear Interpretation1 Indicates accumulation of proteins targeted for degradation. WB_Result->Interpretation1 Correlation Logical Correlation: Increased substrate leads to increased enzyme activity. Interpretation1->Correlation Assay_Result This compound Assay: Increased Fluorescence Interpretation2 Indicates higher proteasome caspase-like activity. Assay_Result->Interpretation2 Interpretation2->Correlation

Figure 3: Logical correlation of assay results.

References

Safety Operating Guide

Proper Disposal of Ac-Nle-Pro-Nle-Asp-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ac-Nle-Pro-Nle-Asp-AMC, a fluorogenic peptide substrate.

This compound is a synthetic peptide commonly used in biochemical assays to study protease activity.[1] While specific disposal instructions are detailed in the product's Safety Data Sheet (SDS), which should always be consulted as the primary source of information, this document provides a comprehensive overview based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Summary of Key Chemical Data

For quick reference, the following table summarizes important information about this compound.

PropertyData
Chemical Name Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin
Molecular Formula C33H45N5O9
Primary Hazard To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
Storage Store at -20°C or below.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste should follow a structured protocol that prioritizes safety and environmental compliance. Never dispose of this chemical down the drain or in the regular trash.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container compatible with chemical waste. This includes any contaminated items such as weighing paper or disposable spatulas.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[2][3] For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.[2]

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the major components and their approximate concentrations if it is a mixed waste stream.

    • Include the date when the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[2]

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment to prevent spills from reaching drains.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the peptide) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in a Labeled, Sealed Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Dispose of in a Designated Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting the official Safety Data Sheet and your institution's specific guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.